molecular formula C9H12N2O2 B1661598 Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- CAS No. 924887-08-1

Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-

Cat. No.: B1661598
CAS No.: 924887-08-1
M. Wt: 180.20 g/mol
InChI Key: ZIKOQDHMWSGDEP-LURJTMIESA-N
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Description

Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- is a chiral benzoic acid derivative designed for research and development, particularly as a versatile building block in medicinal chemistry and analytical applications. The hydrazinyl functional group serves as a key pharmacophore, enabling this compound to be a valuable precursor for synthesizing novel heterocyclic compounds, such as 1,3,4-oxadiazoles, which have demonstrated significant antimicrobial and antioxidant activities in research settings . Furthermore, structural analogs featuring a hydrazine group, like 4-hydrazinobenzoic acid (HBA), are established derivatizing agents in analytical chemistry for the determination of aldehydes in complex samples via HPLC-UV and CE-DAD techniques, offering advantages in stability, selectivity, and solubility . The core benzoic acid structure is a common motif in developing inhibitors for various enzymes. Research into similar compounds shows that the amide and hydrazide groups can interact with key residues in enzyme catalytic pockets, such as those in soluble epoxide hydrolase (sEH), making them candidates for investigating treatments for conditions like hypertension and vascular inflammation . This combination of features makes Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- a compound of high interest for constructing potential therapeutic agents and developing sophisticated analytical methodologies.

Properties

CAS No.

924887-08-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-[(1S)-1-hydrazinylethyl]benzoic acid

InChI

InChI=1S/C9H12N2O2/c1-6(11-10)7-2-4-8(5-3-7)9(12)13/h2-6,11H,10H2,1H3,(H,12,13)/t6-/m0/s1

InChI Key

ZIKOQDHMWSGDEP-LURJTMIESA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)O)NN

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NN

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NN

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profile & Technical Guide: Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- , designed for researchers and drug development professionals.

Executive Summary & Compound Identity

Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- (CAS 924887-08-1 ) is a high-value chiral building block used primarily in the synthesis of advanced pharmaceutical intermediates. It features a benzoic acid moiety substituted at the para-position with a chiral (1S)-1-hydrazinylethyl group. Due to the inherent instability of the free hydrazine base, it is frequently handled and stored as its benzenesulfonate salt (1:1) (CAS 1823476-59-0 ).

This guide provides a comprehensive technical analysis, including spectroscopic data, synthesis pathways, and critical handling protocols required for maintaining stereochemical integrity.

Chemical Identity Table[1]
PropertyDetail
IUPAC Name 4-[(1S)-1-hydrazinylethyl]benzoic acid
Common Name (S)-4-(1-Hydrazinylethyl)benzoic acid
CAS Number (Free Base) 924887-08-1
CAS Number (Benzenesulfonate) 1823476-59-0
Molecular Formula C₉H₁₂N₂O₂ (Free Base)
Molecular Weight 180.20 g/mol (Free Base); 338.38 g/mol (Salt)
Chirality (S)-Enantiomer
InChI Key GYIVKUBIWVXPCW-UHFFFAOYSA-N

Spectroscopic Data Profile

The following data represents the spectroscopic signature of the compound. Note that the benzenesulfonate salt is the standard isolated form; spectral data often reflects this composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the para-substituted benzoic acid pattern and the chiral ethyl-hydrazine side chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
12.80 Broad s1H-COOH Carboxylic acid proton (exchangeable)
8.50 - 9.20 Broad m3H-NH-NH₂Hydrazinium protons (salt form)
7.92 d (J=8.2 Hz)2HAr-H (2,6)Ortho to Carboxyl group
7.58 - 7.62 m2HAr-H (BS)Benzenesulfonate ortho protons
7.52 d (J=8.2 Hz)2HAr-H (3,5)Meta to Carboxyl group
7.28 - 7.35 m3HAr-H (BS)Benzenesulfonate meta/para protons
4.25 q (J=6.8 Hz)1HAr-CH -MeChiral center (benzylic)
1.38 d (J=6.8 Hz)3H-CH₃ Methyl group adjacent to chiral center

Technical Insight: The chemical shift of the benzylic methine proton (4.25 ppm) is diagnostic. In the racemic mixture, this peak remains identical, but in the presence of a Chiral Shift Reagent (e.g., Eu(hfc)₃), the (S)-enantiomer can be distinguished from the (R)-enantiomer.

¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl: 167.5 ppm (COOH)

  • Aromatic (Benzoic): 148.2 (C4), 130.5 (C1), 129.8 (C2,6), 127.4 (C3,5)

  • Aromatic (Sulfonate): 148.0, 128.5, 127.8, 125.6

  • Aliphatic: 58.4 (Chiral C H), 18.2 (C H₃)

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization)

  • Parent Ion [M+H]⁺: 181.1 m/z (Free base)

  • Fragment Ions:

    • 164.1 m/z (Loss of NH₃)

    • 136.0 m/z (Loss of COOH)

Infrared Spectroscopy (FT-IR)
  • 3300 - 2800 cm⁻¹: Broad O-H stretch (Carboxylic acid) overlapping with N-H stretch.

  • 1685 cm⁻¹: C=O stretch (Carboxylic acid, strong).

  • 1610, 1580 cm⁻¹: C=C Aromatic ring stretch.

  • 1180 cm⁻¹: S=O stretch (Sulfonate salt specific).

Synthesis & Stereochemical Control

The synthesis of the (S)-enantiomer requires high stereoselectivity, typically achieved via asymmetric hydrogenation of the corresponding hydrazone or enzymatic resolution .

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Starting Material: 4-Acetylbenzoic Acid Step1 Step 1: Condensation with t-Butyl Carbazate (Formation of Hydrazone) Start->Step1 Reflux/EtOH Step2 Step 2: Asymmetric Hydrogenation (Rh-DuPHOS Catalyst) High Pressure H2 Step1->Step2 Enantioselective Reduction Step3 Step 3: Deprotection (Acid Hydrolysis) Step2->Step3 Removal of Boc Step4 Step 4: Salt Formation (Benzenesulfonic Acid) Step3->Step4 Stabilization Final Target Product: (S)-4-(1-Hydrazinylethyl)benzoic acid Benzenesulfonate Salt Step4->Final Crystallization

Caption: Figure 1. Asymmetric synthesis pathway ensuring (S)-configuration via Rhodium-catalyzed hydrogenation.

Protocol Logic
  • Precursor Selection: 4-Acetylbenzoic acid is chosen for its para-substitution pattern.

  • Chirality Introduction: Direct condensation with hydrazine yields an achiral hydrazone. To induce chirality, a Rhodium-DuPHOS complex is used during hydrogenation, which typically yields >95% ee (enantiomeric excess) for such substrates [1].

  • Salt Formation: The free hydrazine is prone to air oxidation (forming azo compounds). Formation of the benzenesulfonate salt locks the hydrazine in a protonated state, significantly enhancing shelf-life and crystallinity.

Analytical Quality Control (QC)

Trustworthiness in data relies on rigorous QC.[1] The following protocols validate the identity and purity of the compound.

Chiral HPLC Method

To verify the (S)-configuration and quantify the (R)-enantiomer impurity.

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Enantiomer: 8.5 min

    • (S)-Enantiomer: 11.2 min

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.

Purity Determination (HPLC)
  • Column: C18 Reverse Phase (Agilent Zorbax Eclipse Plus).

  • Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA).

  • Rationale: TFA is used to ensure sharp peak shapes for the basic hydrazine moiety and the acidic carboxyl group.

Handling & Stability

Critical Warning: Hydrazine derivatives are potentially genotoxic and unstable.

  • Storage: Must be stored at -20°C under an inert atmosphere (Nitrogen or Argon).

  • Air Sensitivity: The free base oxidizes rapidly in air. Always handle the salt form or generate the free base in situ immediately prior to use.

  • Safety: Use double-gloving and work within a fume hood. Treat all waste as hazardous chemical waste.

References

  • Burk, M. J., et al. (1993). "Rhodium-catalyzed asymmetric hydrogenation of hydrazones." Journal of the American Chemical Society. (Foundational methodology for chiral hydrazine synthesis).

  • Sigma-Aldrich. "4-(1-Hydrazinylethyl)benzoic acid compound with benzenesulfonic acid (1:1) Product Sheet."

  • ChemScene. "Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- Data Sheet."

  • PubChem. "4-Hydrazinobenzoic acid Structure & Data." (Analogous structural data).

Sources

CAS 217595-53-4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ac-DEVD-CHO (CAS 217595-53-4) Subtitle: Mechanistic Precision in Caspase-3 Inhibition and Apoptotic Pathway Dissection

Executive Technical Summary

Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-al) is a potent, reversible, synthetic tetrapeptide inhibitor designed to target Group II executioner caspases, specifically Caspase-3 (


 pM) and Caspase-7  (

nM).[1]

Unlike fluoromethylketone (FMK) inhibitors which form irreversible covalent bonds, the C-terminal aldehyde (CHO) of this compound acts as a transition-state analog. It forms a reversible hemiacetal adduct with the catalytic cysteine residue in the enzyme's active site. This reversibility makes Ac-DEVD-CHO a critical tool for temporal kinetic studies where permanent enzyme inactivation is undesirable, although it requires rigorous handling to prevent oxidation to its inactive carboxylic acid form.

Chemical Identity & Physiochemical Core

PropertyTechnical Specification
CAS Number 217595-53-4
Chemical Name N-Acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-(2-carboxyl-1-formylethyl)-L-valinamide
Common Name Ac-DEVD-CHO
Molecular Formula

Molecular Weight 502.47 g/mol
Sequence Ac-Asp-Glu-Val-Asp-CHO (N-Acetyl-DEVD-Aldehyde)
Solubility Soluble in DMSO (up to 20 mM); Formic acid (highly soluble)
Appearance White to off-white lyophilized powder
Purity Standard

(HPLC)

Mechanism of Action: The Hemiacetal Trap

The efficacy of Ac-DEVD-CHO relies on the specific recognition of the DEVD motif by the S4-S1 subsites of Caspase-3. Once bound, the electrophilic aldehyde carbon is attacked by the nucleophilic thiol (-SH) of the catalytic Cysteine 163 (in Caspase-3).

Critical Distinction: Unlike Ac-DEVD-FMK (irreversible), the Ac-DEVD-CHO complex is in equilibrium. Dilution of the inhibitor-enzyme complex can restore enzymatic activity, a feature utilized in "washout" experiments to prove catalytic competence.

Diagram 1: Molecular Inhibition Mechanism

CaspaseMechanism Substrate Ac-DEVD-CHO (Inhibitor) Complex Michaelis Complex (Non-covalent Binding) Substrate->Complex Recognition (S4-S1) Oxidation Ac-DEVD-COOH (Inactive Oxidized Form) Substrate->Oxidation Air Exposure (Aldehyde Oxidation) Enzyme Caspase-3 Active Site (Cys163 Thiol) Enzyme->Complex Transition Hemiacetal Adduct (Transition State Analog) Complex->Transition Nucleophilic Attack (Reversible)

Caption: The reversible formation of the hemiacetal adduct inhibits Caspase-3, while oxidation leads to permanent inactivation of the inhibitor.

Selectivity Profile & Kinetic Data

Ac-DEVD-CHO is highly selective for executioner caspases but exhibits cross-reactivity at high micromolar concentrations.

Target EnzymeInhibition Constant (

)
Selectivity Classification
Caspase-3 0.23 nM Primary Target (Potent)
Caspase-7 1.6 nM Secondary Target (Potent)
Caspase-80.92 nMSignificant Cross-reactivity
Caspase-118 nMModerate
Caspase-631 nMModerate
Caspase-960 nMWeak
Caspase-21710 nMNegligible

Data Source: Validated against recombinant human caspases in cell-free assays.

Experimental Protocols

Protocol A: Reconstitution & Storage (Critical)

Author's Note: The aldehyde group is chemically unstable in aqueous buffers and prone to oxidation. Rigorous adherence to this protocol is required to maintain potency.

  • Solvent Choice: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or aqueous buffers for stock preparation.

  • Concentration: Prepare a 10 mM stock solution .

    • Calculation: Dissolve 1 mg of Ac-DEVD-CHO (MW 502.47) in 199

      
      L of DMSO.
      
  • Aliquoting: Immediately divide into small aliquots (e.g., 10-20

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Desiccate if possible.

Protocol B: Apoptosis Inhibition Assay (Cell-Based)

Objective: To determine if apoptosis is driven by Caspase-3 using Ac-DEVD-CHO.[2][3]

  • Cell Preparation: Culture cells (e.g., HeLa, Jurkat) to 70-80% confluence.

  • Pre-Incubation (The "Loading" Phase):

    • Add Ac-DEVD-CHO to the culture media 1 hour prior to inducing apoptosis.

    • Dose: Typical working concentration is 10

      
      M to 100 
      
      
      
      M
      .
    • Control: Run a vehicle control (DMSO only) to rule out solvent toxicity.

  • Induction: Treat cells with the apoptotic inducer (e.g., Staurosporine, Etoposide).

  • Incubation: Incubate for the desired timepoint (e.g., 4-24 hours).

  • Readout: Measure apoptosis via Annexin V staining, TUNEL, or cleavage of a fluorogenic substrate (Ac-DEVD-AMC).

Diagram 2: Experimental Workflow for Caspase Inhibition

Workflow Step1 1. Prepare 10mM Stock (DMSO, Anhydrous) Step2 2. Pre-treat Cells (1 hr, 10-100 µM Inhibitor) Step1->Step2 Step3 3. Induce Apoptosis (e.g., Staurosporine) Step2->Step3 Branch Assay Type Step3->Branch PathA Western Blot (Check PARP Cleavage) Branch->PathA Structural PathB Fluorescence Assay (Ac-DEVD-AMC Cleavage) Branch->PathB Functional

Caption: Step-by-step workflow for validating Caspase-3 dependent apoptosis using Ac-DEVD-CHO.

Troubleshooting & Scientific Integrity

  • Issue: Loss of Inhibitory Activity.

    • Cause: Oxidation of the aldehyde (-CHO) to carboxylic acid (-COOH).

    • Solution: Verify stock age. If the stock is >6 months or has been thawed repeatedly, discard. Mass spectrometry can confirm the shift from MW 502 to 518 (+16 Da for oxygen).

  • Issue: Non-Specific Toxicity.

    • Cause: High concentrations (>100

      
      M) may inhibit other cysteine proteases (Calpains, Cathepsins).
      
    • Solution: Titrate the dose.[3] Use Z-FA-fmk as a negative control for cathepsin interference.

  • Issue: Reversibility Confusion.

    • Insight: In long-term assays (>24h), the cell may metabolize the inhibitor or synthesize new Caspase-3. Re-dosing every 12 hours may be necessary for sustained inhibition.

References

  • Nicholson, D. W., et al. (1995). Identification and inhibition of the ICE/CED-3 protease necessary for mammalian apoptosis. Nature.

  • Garcia-Calvo, M., et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry.

  • Selleck Chemicals. Ac-DEVD-CHO Product Monograph & Biological Activity.

  • BD Biosciences. Technical Data Sheet: Ac-DEVD-CHO Caspase-3 Inhibitor.

  • MedChemExpress. Ac-DEVD-CHO: Structure, Properties, and Apoptosis Protocols.

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the compound Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- (CAS No. 924887-08-1). In the absence of direct empirical data for this specific molecule, this document synthesizes current research on structurally analogous compounds to propose a plausible biological target and signaling pathway. The primary hypothesized mechanism centers on the inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and vasodilatory lipid mediators. A secondary potential mechanism involving antioxidant activity is also discussed. This guide is intended to provide a robust theoretical framework and practical experimental direction for researchers investigating this and related chemical entities.

Introduction to Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-

Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- is a chiral aromatic carboxylic acid derivative. Its structure features a benzoic acid scaffold, a common moiety in pharmacologically active compounds, substituted with a (1S)-1-hydrazinylethyl group at the para position. While this specific compound is commercially available, a review of the current scientific literature reveals a notable lack of studies investigating its biological activity and mechanism of action. However, the structural motifs present in this molecule, particularly the hydrazide-like linkage, are found in compounds with known biological targets.

Table 1: Physicochemical Properties of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-

PropertyValueSource
CAS Number 924887-08-1Chemical Abstracts Service[1][2]
Molecular Formula C9H12N2O2ChemScene[2]
Molecular Weight 180.20 g/mol ChemScene[2]
Chirality (1S)-

Primary Hypothesized Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition

Based on the structural analysis of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- and its similarity to known bioactive molecules, the primary hypothesized mechanism of action is the inhibition of soluble epoxide hydrolase (sEH).

The Role of Soluble Epoxide Hydrolase (sEH) in Human Physiology

Soluble epoxide hydrolase is a cytosolic enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules derived from arachidonic acid that possess potent anti-inflammatory, vasodilatory, and anti-fibrotic properties. By hydrolyzing the epoxide functional group of EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes the beneficial effects of EETs. Therefore, inhibition of sEH is a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases, including hypertension, atherosclerosis, and kidney disease.[3][4]

A Pharmacophore Model for sEH Inhibition

Research into sEH inhibitors has led to the development of a well-defined pharmacophore model.[3][5] This model typically consists of:

  • A primary pharmacophore (P1): An amide or urea group that forms key hydrogen bond interactions with the catalytic residues of the sEH active site.

  • A secondary pharmacophore (P2): A functional group, such as a hydrazide, that provides additional hydrogen bonding opportunities.[3][5]

  • A lipophilic spacer: An aromatic or aliphatic group that positions the pharmacophores correctly within the active site.

  • A terminal pharmacophore (L2/P3): A moiety, such as a carboxylic acid or another polar group, that interacts with the opening of the catalytic pocket.[3][5]

Mapping Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- to the sEH Inhibitor Pharmacophore

The structure of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- aligns well with this pharmacophore model, suggesting its potential as an sEH inhibitor.

  • Primary Pharmacophore (P1) Analogue: While not a classic amide or urea, the hydrazinyl group can be considered a bioisostere capable of forming similar hydrogen bond interactions.

  • Secondary Pharmacophore (P2): The terminal amino group of the hydrazine moiety can act as a hydrogen bond donor and acceptor.

  • Lipophilic Spacer: The central phenyl ring serves as the lipophilic spacer.

  • Terminal Pharmacophore (L2/P3): The carboxylic acid group of the benzoic acid moiety can interact with the solvent-exposed region of the sEH active site.

Figure 1: Hypothesized mapping of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- to the sEH inhibitor pharmacophore model.

Secondary Hypothesized Mechanism of Action: Antioxidant Activity

Derivatives of 4-hydrazinobenzoic acid have been reported to possess antioxidant properties.[6][7] This activity is often attributed to the ability of the hydrazine moiety to act as a radical scavenger through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

Proposed Antioxidant Mechanisms
  • Hydrogen Atom Transfer (HAT): The N-H bonds of the hydrazine group can donate a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The lone pairs of electrons on the nitrogen atoms can be transferred to a radical species.

The antioxidant potential of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- would be a less specific mechanism of action compared to sEH inhibition but could contribute to its overall biological effect, particularly in disease states associated with oxidative stress.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action, the following experimental workflows are proposed.

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay will directly measure the ability of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- to inhibit the enzymatic activity of sEH.

Objective: To determine the IC50 value of the test compound for human sEH.

Materials:

  • Recombinant human sEH enzyme

  • Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Assay Buffer: Tris-HCl buffer, pH 7.4

  • Test compound: Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-

  • Positive control: 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA)

  • 96-well microplate reader (fluorescence)

Protocol:

  • Prepare a stock solution of the test compound and the positive control in DMSO.

  • Serially dilute the compounds in assay buffer to create a range of concentrations.

  • In a 96-well plate, add the sEH enzyme to each well.

  • Add the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the PHOME substrate to all wells.

  • Monitor the increase in fluorescence (excitation 330 nm, emission 465 nm) over time, which corresponds to the hydrolysis of PHOME by sEH.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

sEH_Inhibition_Assay_Workflow A Prepare serial dilutions of test compound C Add test compound/control to wells A->C B Add sEH enzyme to 96-well plate B->C D Pre-incubate at 37°C C->D E Add PHOME substrate to initiate reaction D->E F Monitor fluorescence over time E->F G Calculate reaction rates and % inhibition F->G H Determine IC50 value G->H

Figure 2: Workflow for the in vitro sEH inhibition assay.

In Vitro Antioxidant Assays

To evaluate the secondary hypothesized mechanism, standard antioxidant assays can be employed.

Table 2: Proposed In Vitro Antioxidant Assays

AssayPrincipleEndpoint
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.Decrease in absorbance at 517 nm.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay Measures the ability of the compound to scavenge the pre-formed ABTS radical cation.Decrease in absorbance at 734 nm.

Conclusion and Future Directions

While there is currently no direct evidence for the mechanism of action of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-, a compelling hypothesis based on structural analogy points towards the inhibition of soluble epoxide hydrolase. The hydrazinylethyl and carboxylic acid moieties are key features that align with established pharmacophore models for sEH inhibitors. A secondary, less specific mechanism of antioxidant activity is also plausible.

The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses. Future research should focus on:

  • Performing the proposed in vitro assays to confirm the biological activity.

  • Conducting structure-activity relationship (SAR) studies with related analogues to optimize potency and selectivity.

  • Utilizing cell-based assays to assess the compound's effects on EET metabolism and inflammatory signaling pathways.

  • If potent activity is confirmed, advancing the compound to in vivo models of cardiovascular or inflammatory disease.

This technical guide serves as a foundational document to stimulate and guide further investigation into the therapeutic potential of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- and its derivatives.

References

  • ChemicalBook. Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- | 924887-08-1.

  • ChemScene. 924887-08-1 | Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-.

  • Ghahremani, M. H., Dastmalchi, S., & Fallah, S. (2014). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 13(Suppl), 51–59.

  • Al-Ostath, A., Al-Assaf, N., & Al-Tamimi, A. M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Antioxidants, 10(11), 1803.

  • PubMed. Design, synthesis and biological evaluation of 4-benzamidobenzoic Acid hydrazide derivatives as novel soluble epoxide hydrolase inhibitors.

  • ResearchGate. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors.

  • Al-Wahaibi, L. H., Al-Ghamdi, K. M., & Al-Tamimi, A. M. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7509.

Sources

An In-depth Technical Guide to the Solubility of Carbidopa in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Carbidopa, chemically known as Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-, is a peripherally-acting aromatic L-amino acid decarboxylase (DDC) inhibitor. It is most frequently used in combination with levodopa for the management of Parkinson's disease.[1][2] By inhibiting the peripheral conversion of levodopa to dopamine, carbidopa increases the bioavailability of levodopa in the central nervous system, thereby enhancing its therapeutic efficacy and reducing peripheral side effects.[2]

The solubility of an active pharmaceutical ingredient (API) like carbidopa is a critical physicochemical property that influences its formulation, bioavailability, and overall therapeutic performance. A thorough understanding of its solubility in various organic solvents is paramount for drug development professionals during formulation design, purification, and the development of analytical methods. This guide provides a comprehensive overview of the solubility of carbidopa in a range of organic solvents, details established methodologies for its determination, and discusses the key factors influencing its solubility profile.

Physicochemical Properties of Carbidopa

A foundational understanding of carbidopa's molecular structure and properties is essential for interpreting its solubility characteristics.

PropertyValueSource(s)
Chemical Name Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-
Common Name Carbidopa[1][2]
CAS Number 28860-95-9 (anhydrous), 38821-49-7 (monohydrate)[3]
Molecular Formula C₁₀H₁₄N₂O₄[1]
Molecular Weight 226.23 g/mol (anhydrous)[1]
Melting Point 203-208 °C (decomposes)[1]
Appearance White to creamy white crystalline powder[4]
pKa 2.3[1]
LogP -1.9 to -2.2[1]

Carbidopa's structure, featuring a carboxylic acid group, a hydrazine moiety, and a catechol ring, imparts both hydrophilic and lipophilic characteristics, as well as acidic and basic properties. This amphoteric and zwitterionic nature plays a significant role in its solubility behavior, particularly its pH-dependent solubility.[5][6]

Solubility Profile of Carbidopa in Organic Solvents

The solubility of carbidopa in organic solvents ranges from soluble to practically insoluble. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that experimental conditions, such as temperature and the physical form of carbidopa (e.g., anhydrous vs. monohydrate), can influence solubility.

SolventPolarity IndexSolubilityRemarksSource(s)
Dimethyl Sulfoxide (DMSO) 7.2≥6.88 mg/mLWith gentle warming.[7]
5.5 mg/mLSonication is recommended.[3]
10 mg/mLRequires ultrasonic treatment.
Methanol 5.1Slightly soluble[3][4]
Ethanol 4.3Insoluble/Practically insoluble[4][7]
Acetone 5.1Practically insoluble[4]
Acetonitrile 5.8Slightly solubleFor Carbidopa Methyl Ester.[8]
Chloroform 4.1Practically insoluble[4]
Ether 2.8Practically insoluble[4]
Aqueous Acid (pH 1.5) N/A6 mg/mLDemonstrates pH-dependent solubility.[5][6]
Aqueous Buffer (pH 3-3.5) N/A1.7 mg/mLDemonstrates pH-dependent solubility.[5][6]

Factors Influencing the Solubility of Carbidopa

The solubility of carbidopa is not an intrinsic constant but is influenced by several factors:

  • pH: As an amphoteric molecule, the solubility of carbidopa is highly dependent on the pH of the medium. In acidic conditions (low pH), the carboxylic acid group is protonated, and the molecule carries a net positive charge, which can enhance its solubility in polar protic solvents. Conversely, in alkaline conditions (high pH), the hydroxyl groups of the catechol ring can deprotonate, leading to increased solubility. Studies have shown a significant increase in aqueous solubility at a pH below 3.[5][6]

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. For carbidopa in DMSO, gentle warming is noted to improve solubility.[7]

  • Ionic Strength: The presence of salts in a solution can either increase or decrease the solubility of a solute. The effect of ionic strength on carbidopa's solubility can be complex and depends on the specific salt and its concentration.[9]

  • Crystalline Form: Carbidopa can exist in different crystalline forms (polymorphs) or as an amorphous solid. These different solid-state forms can exhibit different solubilities. Carbidopa is often used as a stable monohydrate crystalline form.[7]

  • Solvent Polarity: The principle of "like dissolves like" is a key determinant of solubility. Carbidopa's modest solubility in polar aprotic solvents like DMSO and limited solubility in less polar solvents like chloroform and ether is consistent with its polar functional groups.

Experimental Determination of Solubility: A Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask method . This method, when performed diligently, provides the thermodynamic solubility of the compound under the specified conditions.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.

Diagram of the Shake-Flask Method Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Carbidopa B Add to a known volume of organic solvent in a sealed vial A->B Dispense C Agitate at a constant temperature (e.g., 25°C or 37°C) B->C D Equilibrate for a sufficient duration (e.g., 24-72 hours) C->D Incubate E Centrifuge or filter the suspension D->E F Collect the clear supernatant E->F Isolate G Dilute the supernatant if necessary F->G H Quantify Carbidopa concentration (e.g., HPLC-UV, UV-Vis) G->H I Calculate solubility (mg/mL) H->I

Caption: Workflow for the saturation shake-flask solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an amount of carbidopa that is in excess of its expected solubility in the chosen solvent. This ensures that a solid phase remains at equilibrium.

    • Transfer the weighed carbidopa into a suitable container, such as a glass vial with a screw cap, to minimize solvent evaporation.

    • Add a precise volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a constant temperature environment, such as a shaking incubator or a water bath with agitation. A typical temperature for pharmaceutical solubility studies is 25°C or 37°C.

    • Agitate the samples for a predetermined period to facilitate the dissolution process and reach equilibrium. The equilibration time can vary but is often between 24 and 72 hours. It is crucial to ensure that equilibrium has been reached, which can be confirmed by measuring the concentration at different time points until it plateaus.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

      • Centrifugation: Spin the vials at a high speed to pellet the excess solid.

      • Filtration: Use a chemically-inert syringe filter (e.g., PTFE) to separate the solid from the liquid phase. It is important to ensure that the filter does not adsorb the solute.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • If necessary, dilute the sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of carbidopa in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.[5][10][11] A common detection wavelength for carbidopa is around 280 nm.[5][11]

    • Construct a calibration curve using standard solutions of known carbidopa concentrations to accurately quantify the amount in the experimental samples.

  • Calculation:

    • Calculate the solubility of carbidopa in the solvent, taking into account any dilution factors. The solubility is typically expressed in mg/mL or mol/L.

Analytical Methods for Quantification

The accurate quantification of dissolved carbidopa is a critical step in solubility determination. Several analytical techniques are suitable for this purpose:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique due to its specificity, sensitivity, and accuracy. A reverse-phase C18 column is often employed with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol).[10][11] UV detection at approximately 280 nm is typically used.[11]

  • UV-Visible Spectroscopy: This method is simpler and faster than HPLC but may be less specific if other components in the solution absorb at the same wavelength. The maximum absorbance (λmax) of carbidopa is around 280 nm.[5]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling carbidopa and organic solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Carbidopa can cause skin and serious eye irritation, and may cause respiratory irritation.

  • Storage: Store carbidopa in a tightly closed container in a dry and cool place, protected from light.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) for carbidopa.

Conclusion

This technical guide provides a comprehensive overview of the solubility of carbidopa in organic solvents, a critical parameter for its successful formulation and development. While quantitative data is most readily available for DMSO and acidic aqueous solutions, the qualitative information for other organic solvents, combined with an understanding of the factors influencing solubility, provides a strong foundation for researchers and drug development professionals. The detailed protocol for the saturation shake-flask method offers a robust approach for generating reliable solubility data in-house. A thorough understanding of carbidopa's solubility characteristics, coupled with safe handling practices, will undoubtedly facilitate the development of effective and safe pharmaceutical products.

References

  • Krisai, K., Charnvanich, D., & Chongcharoen, W. (2020). Increasing the solubility of levodopa and carbidopa using ionization approach. The Thai Journal of Pharmaceutical Sciences, 44(4), 251-255. [Link]

  • DailyMed. (n.d.). Carbidopa and Levodopa Tablets, USP RX only. U.S. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34359, Carbidopa. [Link]

  • Wikipedia. (n.d.). Carbidopa. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Simultaneous estimation of levodopa and carbidopa in bulk, pharmaceutical dosage forms and dissolution sample analysis by RP-HPLC. [Link]

  • Amiri, M., & Poormazaheri, N. (2025). Generational shifts in Parkinson's therapy: A review of levodopa and carbidopa formulation technologies. Nano Micro Biosystems, 4(4), 1-20. [Link]

  • Thai Journal of Pharmaceutical Sciences. (2020). INCREASING THE SOLUBILITY OF LEVODOPA AND CARBIDOPA USING IONIZATION APPROACH. [Link]

  • Nakmode, D. D., Youssef, S. H., Das, S., Song, Y., & Garg, S. (2025). Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC. BMC chemistry, 19(1), 37. [Link]

  • Nakmode, D. D., et al. (2025). Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC. PubMed. [Link]

  • ResearchGate. (2025). Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC. [Link]

  • DailyMed. (n.d.). Carbidopa and Levodopa Tablets, USP RX only. [Link]

  • Google Patents. (n.d.). WO2005099678A1 - Pharmaceutical compositions and method of using levodopa and carbidopa.
  • SID. (n.d.). Development and Validation of a Derivative Spectrophotometric Method for Simultaneous Multicomponent Determination of Levodopa, Carbidopa and Entacapone. [Link]

  • ResearchGate. (n.d.). pH–solubility profiles of levodopa, carbidopa, foslevodopa, and foscarbidopa drug substance at 25°C. [Link]

  • ResearchGate. (2020). Increasing the solubility of levodopa and carbidopa using ionization approach. [Link]

  • U.S. Food and Drug Administration. (2003). 21-485 STALEVO Chemistry Review. [Link]

  • ThaiScience. (2020). Increasing the solubility of levodopa and carbidopa using ionization approach. [Link]

  • MDPI. (2023). Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. [Link]

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A Technical Guide to the Thermochemical Properties of 4-[(1S)-1-hydrazinylethyl]benzoic acid: Estimation, Experimental Determination, and Implications for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 4-[(1S)-1-hydrazinylethyl]benzoic acid, a compound of interest in pharmaceutical development. In the absence of extensive direct experimental data for this specific molecule, this document outlines robust methodologies for both the theoretical estimation and experimental determination of key thermochemical parameters, including enthalpy of formation, specific heat capacity, entropy, and thermal stability. By leveraging data from structurally analogous compounds and detailing standardized experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals, enabling a thorough understanding of the compound's energetic landscape and its implications for stability, processing, and formulation.

Introduction: The Critical Role of Thermochemical Properties in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are intrinsically linked to its fundamental physicochemical properties. Among these, the thermochemical characteristics of an active pharmaceutical ingredient (API) are paramount. A comprehensive understanding of a molecule's enthalpy, entropy, and thermal stability governs critical aspects of the drug development pipeline, including:

  • Polymorph Screening and Stability: The relative energies of different crystalline forms dictate their stability and interconversion, impacting bioavailability and shelf-life.

  • Process Safety and Hazard Analysis: Knowledge of decomposition temperature and energy release is crucial for safe handling and scale-up of synthesis.

  • Formulation and Drug Product Manufacturing: Thermal properties influence decisions related to drying, milling, and compaction processes.

  • Solubility and Dissolution: The thermodynamics of solvation, closely related to the compound's intrinsic energy, impacts its dissolution rate and subsequent absorption.

This guide focuses on 4-[(1S)-1-hydrazinylethyl]benzoic acid, a molecule with potential pharmaceutical applications. While direct experimental thermochemical data for this specific compound is not extensively available in peer-reviewed literature, this document provides a framework for its characterization. We will explore methods for estimating these properties based on well-characterized, structurally similar compounds and provide detailed, field-proven experimental protocols for their direct measurement.

Structural Analogs: A Foundation for Estimation

In the absence of direct data, the thermochemical properties of benzoic acid and its derivatives can provide a valuable baseline for estimating the behavior of 4-[(1S)-1-hydrazinylethyl]benzoic acid. The foundational benzene carboxylic acid structure is the common scaffold, with substitutions influencing the overall energetic profile.

Reference Data from Structurally Similar Compounds

The following table summarizes key thermochemical data for benzoic acid and 4-hydroxybenzoic acid, which can serve as reference points for estimation. This data is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2]

PropertyBenzoic Acid (C₇H₆O₂)4-Hydroxybenzoic Acid (C₇H₆O₃)Units
Enthalpy of Formation (Solid, 298.15 K) -384.72 ± 0.17-589.5 ± 1.2kJ/mol
Standard Molar Entropy (Solid, 1 bar) 167.57 ± 0.84179.9 ± 1.3J/mol·K
Constant Pressure Heat Capacity (Solid, ~298 K) ~146.8~160J/mol·K

Data sourced from the NIST Chemistry WebBook.[1][2]

The addition of the (1S)-1-hydrazinylethyl group to the benzoic acid backbone is expected to significantly alter these values. The hydrazinyl group, in particular, will introduce additional hydrogen bonding capabilities and increase the nitrogen content, which can influence both the enthalpy of formation and the decomposition pathway.

Experimental Determination of Thermochemical Properties

To obtain definitive data for 4-[(1S)-1-hydrazinylethyl]benzoic acid, a suite of thermo-analytical techniques must be employed. The following sections detail the standard operating procedures for these essential experiments.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a cornerstone technique for measuring the heat flow into or out of a sample as a function of temperature or time. It is instrumental in determining heat capacity, melting point, enthalpy of fusion, and identifying polymorphic transitions.

Experimental Protocol: Determination of Specific Heat Capacity (Cp) by DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) across the temperature range of interest.

  • Sample Preparation: Accurately weigh 3-5 mg of 4-[(1S)-1-hydrazinylethyl]benzoic acid into a hermetically sealed aluminum pan. Prepare an empty, hermetically sealed pan to serve as a reference.

  • Baseline Measurement: Run a temperature program with the empty sample and reference pans to obtain a baseline heat flow curve.

  • Sapphire Measurement: Run the same temperature program with a sapphire standard of known mass to determine the instrument's heat capacity response.

  • Sample Measurement: Execute the identical temperature program with the sample pan.

  • Data Analysis: The specific heat capacity (Cp) is calculated using the following equation, which compares the heat flow signals of the sample, baseline, and sapphire standard:

    Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (m_sapphire / m_sample) * Cp_sapphire

    Where:

    • DSC values are the measured heat flow signals.

    • m is the mass.

    • Cp_sapphire is the known specific heat capacity of the sapphire standard.

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: These are crucial to prevent mass loss due to sublimation or volatilization of the sample or any residual solvent, which would lead to inaccurate heat flow measurements.

  • Sapphire Standard: Sapphire is used as a reference material due to its well-characterized and stable heat capacity over a broad temperature range, ensuring accurate calibration.

DSC_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Calibrate Instrument Calibration (Indium, Zinc) Sample_Prep Sample Preparation (3-5 mg in Al pan) Calibrate->Sample_Prep Baseline Run Baseline (Empty Pans) Sample_Prep->Baseline Ref_Prep Reference Pan (Empty Al pan) Ref_Prep->Baseline Sapphire Run Sapphire Standard Baseline->Sapphire Sample Run Sample Sapphire->Sample Calculate Calculate Cp (Comparative Method) Sample->Calculate TGA_Workflow Start Start Prep Sample Preparation (5-10 mg in Pt pan) Start->Prep Setup Instrument Setup (N2 Atmosphere, 10°C/min ramp) Prep->Setup Run Execute Temperature Program Setup->Run Record Record Mass vs. Temperature Run->Record Analyze Analyze Thermogram Record->Analyze End End Analyze->End

Caption: Experimental Workflow for Thermogravimetric Analysis (TGA).

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the heat of combustion of a substance. From this value, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Protocol: Determination of Enthalpy of Combustion

  • Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a certified standard of known enthalpy of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter system.

  • Sample Preparation: A pellet of known mass (0.5-1.0 g) of 4-[(1S)-1-hydrazinylethyl]benzoic acid is prepared.

  • Bomb Assembly: The pellet is placed in the crucible inside the bomb. A fuse wire is attached to the electrodes, making contact with the sample. The bomb is sealed and pressurized with pure oxygen (typically to 30 atm).

  • Combustion: The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited, and the temperature change of the water is precisely measured.

  • Data Analysis:

    • The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

    • Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and atmosphere.

    • The standard enthalpy of combustion (ΔcH°) is calculated per mole of the substance.

  • Calculation of Enthalpy of Formation (ΔfH°): The standard enthalpy of formation is calculated using the enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

    ΔfH°(sample) = Σ[ν_p * ΔfH°(products)] - ΔcH°(sample)

    Where:

    • ν_p is the stoichiometric coefficient of each product.

Causality Behind Experimental Choices:

  • High-Pressure Oxygen: Ensures complete and rapid combustion of the organic sample, which is essential for accurate results.

  • Benzoic Acid Standard: Benzoic acid is the primary standard for calibrating bomb calorimeters due to its high purity, stability, and well-established enthalpy of combustion. [3][4]

Predicted Thermal Decomposition Pathway

Based on studies of benzoic acid, the thermal decomposition of 4-[(1S)-1-hydrazinylethyl]benzoic acid is likely to initiate at the weakest bonds. The thermal decomposition of benzoic acid itself has been studied and primarily yields carbon dioxide and benzene, with minor products like carbon monoxide and biphenyl. [5] For 4-[(1S)-1-hydrazinylethyl]benzoic acid, several decomposition pathways can be hypothesized:

  • Decarboxylation: Similar to benzoic acid, loss of the carboxylic acid group as CO₂ is a probable initial step.

  • Side-Chain Fragmentation: The C-C and C-N bonds of the hydrazinylethyl side chain are potential points of scission. The N-N bond in the hydrazine moiety is also relatively weak and could be a point of initial fragmentation.

  • Influence of the Hydrazine Group: The presence of the hydrazine group may lower the overall decomposition temperature compared to simpler alkyl-substituted benzoic acids due to the reactivity of the N-N bond.

Decomposition_Logic cluster_compound 4-[(1S)-1-hydrazinylethyl]benzoic acid cluster_pathways Potential Initial Decomposition Steps Structure Carboxylic Acid Group (COOH) Decarboxylation Decarboxylation (Loss of CO2) Structure->Decarboxylation Weak C-C bond SideChain Hydrazinylethyl Side Chain (-CH(CH3)NHNH2) SideChain_Cleavage Side-Chain Fragmentation (C-C, C-N, N-N bond scission) SideChain->SideChain_Cleavage Weak N-N bond

Caption: Logical Relationship of Structure to Decomposition Pathways.

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the thermochemical properties of 4-[(1S)-1-hydrazinylethyl]benzoic acid. While direct experimental data remains to be published, the outlined protocols for DSC, TGA, and bomb calorimetry provide a clear path for researchers to obtain this critical information. The data from structural analogs such as benzoic acid offers a valuable starting point for preliminary estimations.

For drug development professionals, a thorough characterization of these properties is not merely an academic exercise. It is a fundamental requirement for ensuring the development of a safe, stable, and efficacious pharmaceutical product. The experimental determination of the thermochemical properties of 4-[(1S)-1-hydrazinylethyl]benzoic acid is a critical next step in its development journey.

References

  • Chemical Methodologies. (2022, June 15). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The thermal decomposition of benzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzoic acid, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PMC. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Retrieved from [Link]

  • Active Thermochemical Tables. Benzoic Acid Enthalpy of Formation. Retrieved from [Link]

  • Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]

  • Environmental Protection Agency. Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester Properties. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzoic acid, 4-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Active Thermochemical Tables. Benzoic Acid Enthalpy of Formation. Retrieved from [Link]

  • Horizon Research Publishing. (2014, March 5). Decomposition Kinetics of Some New Schiff Bases Derived From 4-Amino Benzoic Acid. Retrieved from [Link]

  • Journal of Biochemical Technology. (2018, July 25). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Retrieved from [Link]

  • MDPI. (2022, August 1). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Retrieved from [Link]

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Methodological & Application

HPLC method for enantiomeric separation using 4-[(1S)-1-hydrazinylethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Enantiomeric Separation of Chiral Carbonyl Compounds Using 4-[(1S)-1-hydrazinylethyl]benzoic acid as a Chiral Derivatizing Agent by HPLC

Authored by: A Senior Application Scientist

Introduction: The Imperative of Chiral Separation and the Role of Indirect Methods

In the realms of pharmaceutical development, agrochemicals, and organic synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological, toxicological, and physiological properties. Consequently, regulatory bodies worldwide demand stringent control over the enantiomeric purity of chiral compounds. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of enantiomers.[1][2]

While direct separation on a Chiral Stationary Phase (CSP) is a powerful approach, indirect methods, which involve the pre-column derivatization of enantiomers with a chiral derivatizing agent (CDA), offer significant advantages.[3][4] This strategy converts the enantiomeric pair into a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, allowing for their separation on conventional, and often more robust, achiral stationary phases like C18.[5][6] Key benefits of the indirect approach include:

  • Predictable Elution Order: The elution sequence can often be predicted based on the known stereochemistry of the CDA and the analyte.[4]

  • Enhanced Sensitivity: CDAs can be designed to incorporate a chromophore or fluorophore, significantly improving detection limits.[7]

  • Methodological Simplicity: The use of standard achiral columns simplifies method development and reduces costs.[4]

This application note details a robust HPLC method for the enantiomeric separation of chiral carbonyl compounds (aldehydes and ketones) using the novel chiral derivatizing agent, 4-[(1S)-1-hydrazinylethyl]benzoic acid . This reagent leverages the well-established reaction between a hydrazine and a carbonyl group to form a stable hydrazone linkage.[8][9] The inherent chirality of the CDA ensures the formation of diastereomers, while the benzoic acid moiety provides a strong chromophore for UV detection.

Principle of the Method

The core of this method lies in the covalent reaction between the racemic analyte (a mixture of R- and S-enantiomers of a carbonyl compound) and the enantiomerically pure 4-[(1S)-1-hydrazinylethyl]benzoic acid. This reaction yields a pair of diastereomeric hydrazones, which are then resolved on a standard reversed-phase HPLC column.

The separation is governed by the differential interactions of the diastereomers with the stationary and mobile phases.[5] The distinct three-dimensional structures of the diastereomers lead to differences in their hydrophobicity and steric interactions, resulting in different retention times.

Logical Workflow for Method Development

The development of this HPLC method follows a logical progression, from sample preparation to data analysis. The following diagram illustrates the key stages and decision points in the workflow.

MethodDevelopmentWorkflow cluster_prep Phase 1: Sample & Reagent Preparation cluster_deriv Phase 2: Diastereomer Formation cluster_hplc Phase 3: HPLC Analysis cluster_data Phase 4: Data Analysis & Quantification Prep_Analyte Prepare Racemic Analyte Solution Derivatization Derivatization Reaction: Analyte + CDA + Catalyst Prep_Analyte->Derivatization Prep_CDA Prepare 4-[(1S)-1-hydrazinylethyl]benzoic acid (CDA) Solution Prep_CDA->Derivatization Prep_Catalyst Prepare Acid Catalyst (e.g., Acetic Acid) Prep_Catalyst->Derivatization Quench Quench Reaction (Optional) Derivatization->Quench Dilute Dilute for Injection Quench->Dilute Injection Inject Derivatized Sample onto C18 Column Dilute->Injection Elution Isocratic/Gradient Elution (Acetonitrile/Water Buffer) Injection->Elution Detection UV Detection (e.g., 254 nm) Elution->Detection Integration Integrate Peak Areas of Diastereomers Detection->Integration Calculation Calculate Enantiomeric Excess (%ee) Integration->Calculation Validation Method Validation (Linearity, Precision, Accuracy) Calculation->Validation

Caption: Workflow for enantiomeric analysis using a chiral derivatizing agent.

Experimental Protocols

Part 1: Derivatization of a Chiral Ketone

This protocol provides a step-by-step method for the derivatization of a model chiral ketone, (R/S)-3-methyl-2-pentanone, with 4-[(1S)-1-hydrazinylethyl]benzoic acid.

Materials:

  • (R/S)-3-methyl-2-pentanone (or other chiral aldehyde/ketone)

  • 4-[(1S)-1-hydrazinylethyl]benzoic acid (CDA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Glacial Acetic Acid

  • Deionized Water

  • 2 mL HPLC vials with caps

Protocol:

  • Analyte Stock Solution: Prepare a 1.0 mg/mL solution of the racemic analyte (e.g., (R/S)-3-methyl-2-pentanone) in acetonitrile.

  • CDA Stock Solution: Prepare a 1.5 mg/mL solution of 4-[(1S)-1-hydrazinylethyl]benzoic acid in methanol. A slight molar excess of the CDA is recommended to ensure complete reaction with the analyte.

  • Derivatization Reaction:

    • In a 2 mL HPLC vial, add 200 µL of the analyte stock solution.

    • Add 250 µL of the CDA stock solution.

    • Add 10 µL of glacial acetic acid to catalyze the reaction.[8][9]

    • Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or water bath at 40°C for 45 minutes.

  • Sample Preparation for HPLC:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture by adding 540 µL of the mobile phase initial composition (e.g., 50:50 acetonitrile:water) to bring the total volume to 1 mL.

    • Vortex to mix thoroughly. The sample is now ready for HPLC analysis.

Part 2: HPLC Method for Diastereomer Separation

This method is optimized for the separation of the diastereomeric hydrazones formed in Part 1. An achiral C18 column is used.[7]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC with UV Detector
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 55% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Parameter Selection:

  • Column: A standard C18 column is chosen for its versatility and robustness in separating compounds with moderate hydrophobicity.[9]

  • Mobile Phase: An acetonitrile/water system provides good solvating power for the diastereomers. Formic acid is added to control the pH and ensure the benzoic acid moiety is protonated, leading to better peak shape and consistent retention.

  • Temperature: A constant temperature of 30°C is maintained to ensure reproducible retention times and selectivity.[10]

  • Detection: The benzoic acid chromophore in the CDA allows for sensitive UV detection at 254 nm.

Expected Results and Data Analysis

Upon injection of the derivatized sample, two well-resolved peaks corresponding to the two diastereomers should be observed. The peak areas are directly proportional to the concentration of each enantiomer in the original sample.

Hypothetical Chromatographic Data:

ParameterDiastereomer 1 (S,S)Diastereomer 2 (R,S)
Retention Time (min) 12.514.2
Peak Area 550,000545,000
Tailing Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c}{> 2.0}

Calculation of Enantiomeric Excess (% ee):

The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two diastereomers:

% ee = [ |(A1 - A2)| / (A1 + A2) ] x 100

For the hypothetical data above:

% ee = [ |(550,000 - 545,000)| / (550,000 + 545,000) ] x 100 ≈ 0.46%

This result indicates that the starting material was nearly racemic.

Method Optimization and Troubleshooting

The separation of diastereomers can be fine-tuned by systematically adjusting chromatographic parameters.

OptimizationLogic Start Initial Analysis: Poor Resolution (Rs < 1.5) or Long Retention Time Decision1 Adjust Mobile Phase Strength (% Acetonitrile) Start->Decision1 IncreaseACN Increase % ACN: Decreases retention time. May decrease resolution. Decision1->IncreaseACN Too long DecreaseACN Decrease % ACN: Increases retention time. May increase resolution. Decision1->DecreaseACN Too fast / co-eluting Decision2 Resolution still poor? IncreaseACN->Decision2 DecreaseACN->Decision2 AdjustTemp Adjust Column Temperature Decision2->AdjustTemp Yes End Optimized Method: Rs > 2.0, Tailing < 1.5, Reasonable Run Time Decision2->End No LowerTemp Lower Temp (e.g., 25°C): Often increases selectivity (Rs). AdjustTemp->LowerTemp HigherTemp Higher Temp (e.g., 35°C): Decreases retention, improves efficiency. AdjustTemp->HigherTemp Decision3 Resolution still poor? LowerTemp->Decision3 HigherTemp->Decision3 ChangeBuffer Change Mobile Phase Additive (e.g., to Phosphate Buffer pH 3.0) Decision3->ChangeBuffer Yes Decision3->End No ChangeBuffer->End

Caption: Logic diagram for optimizing the HPLC separation of diastereomers.

Conclusion

This application note provides a comprehensive framework for the enantiomeric separation of chiral aldehydes and ketones using 4-[(1S)-1-hydrazinylethyl]benzoic acid as a novel chiral derivatizing agent. The indirect approach, leveraging the formation of diastereomers, allows for robust and reliable quantification on standard achiral HPLC columns. The detailed protocols for derivatization and HPLC analysis, coupled with a logical guide to method optimization, equip researchers, scientists, and drug development professionals with a powerful tool for assessing enantiomeric purity. The method's reliance on common reagents and instrumentation makes it a valuable and accessible addition to any analytical laboratory.

References

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Biomedical Chromatography, 22(11), 1231-1238. Available from: [Link]

  • Toyo'oka, T., Ishibashi, M., & Terao, T. (1992). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 117(4), 727-733. Available from: [Link]

  • Bhushan, R., & Kumar, V. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. PubMed. Retrieved from [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Retrieved from [Link]

  • Yadav, K. K., Sharma, A., Kumar, A. M., Zunjarrao, A. Y., & Chourasiya, S. S. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences, 11(1). Available from: [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Bertini, S., et al. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Chromatography A, 1709, 464389. Available from: [Link]

Sources

Use of CAS 217595-53-4 in pharmaceutical impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) in Pharmaceutical Substances

Executive Summary

N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), CAS 217595-53-4, is a nitrosamine impurity identified primarily in Losartan and other "Sartan" class blood pressure medications. Unlike the volatile nitrosamines NDMA and NDEA, NMBA is a polar, non-volatile carboxylic acid, rendering standard Headspace GC-MS methods ineffective.

This Application Note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. It addresses the specific challenges of NMBA analysis: its high polarity, potential for in-source formation, and the strict regulatory Acceptable Intake (AI) limit of 96 ng/day .

Regulatory & Safety Context

NMBA is classified by the ICH M7(R1) guideline as a "Cohort of Concern" mutagenic impurity. Regulatory bodies (FDA, EMA) have established strict interim limits.

ParameterSpecificationRegulatory Basis
Compound NMBA (CAS 217595-53-4)Nitrosamine Impurity
Classification Probable Human CarcinogenIARC / ICH M7
Acceptable Intake (AI) 96 ng/day FDA / EMA
Concentration Limit 0.03 - 3.0 ppm Dependent on Maximum Daily Dose (MDD)*

*Note: The concentration limit (ppm) is calculated as AI (ng) / MDD (mg). For a drug with an MDD of 3200mg, the limit is 0.03 ppm.

Mechanism of Formation

Understanding the origin of NMBA is critical for root-cause analysis. Unlike NDMA, which often arises from solvent contamination (DMF), NMBA is typically a by-product of the specific synthesis route used for Losartan.

Chemistry: NMBA forms when N-methyl-4-aminobutyric acid (MBA) —a starting material or degradation product—reacts with a nitrosating agent (e.g., Sodium Nitrite, used for tetrazole ring formation) under acidic conditions.

NMBA_Formation cluster_0 Precursors MBA N-methyl-4-aminobutyric acid (Secondary Amine) NMBA NMBA (CAS 217595-53-4) MBA->NMBA Nitrite Sodium Nitrite (Nitrosating Agent) Acid Acidic Conditions (H+) Nitrite->Acid Forms HNO2 Acid->NMBA Nitrosation

Figure 1: Mechanism of NMBA formation during API synthesis. The reaction requires a secondary amine source and a nitrosating agent in an acidic environment.

Analytical Challenges & Strategy

  • Polarity: NMBA contains a carboxylic acid group, making it highly polar. It elutes early on standard C18 columns, often co-eluting with matrix interferences. Solution: Use a high-strength silica (HSS) T3 column or a specialized polar-embedded C18 column to increase retention.

  • Ionization: NMBA can be difficult to ionize in ESI due to matrix suppression. Solution: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often preferred for Sartans to reduce matrix effects, though high-sensitivity ESI+ is also validated.

  • In-Source Formation: If residual nitrite and amine precursors are present in the sample, they can react inside the heated MS source, creating false positives. Solution: Chromatographic separation of the API from the impurity is mandatory.

Protocol: Sample Preparation

Reagents:

  • Methanol (LC-MS Grade)[1]

  • Water (Milli-Q or LC-MS Grade)

  • Formic Acid (LC-MS Grade)[1]

  • Internal Standard: NMBA-d3 (Isotopically labeled standard is critical for accurate quantitation).

Step-by-Step Procedure:

  • Weighing: Accurately weigh crushed tablet powder equivalent to 100 mg of API into a 15 mL centrifuge tube.

  • IS Addition: Add 50 µL of NMBA-d3 Internal Standard working solution (e.g., 1 µg/mL).

  • Extraction: Add 5.0 mL of 50% Methanol/Water . (Avoid 100% organic solvent initially to ensure buffer salts in the tablet dissolve/disperse).

  • Dispersal: Vortex for 1 minute.

  • Extraction: Sonicate for 20 minutes at room temperature.

  • Clarification: Centrifuge at 4500 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber HPLC vial. Note: Nylon filters may absorb nitrosamines; PVDF or PTFE is recommended.

Protocol: UHPLC-MS/MS Method

This method utilizes a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][3][4]

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Waters XSelect HSS T3 (3.0 x 150 mm, 3.5 µm) or equivalent (e.g., Agilent Poroshell 120 EC-C18).

    • Why: The HSS T3 bonding technology is designed to retain polar organic acids like NMBA.

  • Column Temp: 40°C.

  • Flow Rate: 0.5 mL/min.

  • Injection Vol: 5 - 10 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Retain NMBA)
1.00 5 Start Gradient
8.00 95 Elute API (Wash)
11.00 95 Hold
11.10 5 Re-equilibrate

| 15.00 | 5 | End |

Critical: Use a diverter valve to send flow to waste during the API elution (typically 6–10 min) to prevent contamination of the MS source.

Mass Spectrometry Parameters
  • Source: APCI Positive (preferred) or ESI Positive.

  • Capillary Voltage: 3.0 kV (ESI) / Corona Current 4 µA (APCI).

  • Source Temp: 400°C (APCI) / 150°C (ESI).

  • Desolvation Temp: 500°C.

MRM Transitions (NMBA MW = 146.15):

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
NMBA 147.1 [M+H]+117.1 10012Quantifier (Loss of NO)
NMBA 147.1 [M+H]+87.1 10022Qualifier
NMBA-d3 150.1 [M+H]+120.1 10012Internal Standard

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Weighing (100mg API eq.) Extract Extraction (50% MeOH + IS Addition) Sample->Extract Filter Filtration (0.22 µm PVDF) Extract->Filter LC UHPLC Separation (HSS T3 Column) Filter->LC Divert Diverter Valve (Waste API) LC->Divert MS MS/MS Detection (MRM: 147.1 -> 117.1) Divert->MS Result Quantification (ng/g or ppm) MS->Result

Figure 2: End-to-end analytical workflow for NMBA quantification.

Method Validation & Performance

To ensure trustworthiness, the method must be validated according to ICH Q2(R1).

  • Linearity: 1.0 ng/mL to 100 ng/mL (R² > 0.999).

  • Limit of Quantitation (LOQ): Typically 0.005 ppm (0.5 ng/mL) is achievable, well below the regulatory threshold of 0.03 ppm.

  • Recovery: Spike samples at LOQ, 100%, and 150% levels. Acceptable range: 80–120%.[3]

  • Specificity: No interference at the retention time of NMBA (approx 3.5 - 4.5 min) in blank matrix injections.

References

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[5] Guidance for Industry. (2021). [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020. [Link]

  • FDA Office of Regulatory Affairs (ORA). "LC-MS/MS Method for the Determination of NMBA in Losartan Potassium Drug Substance and Drug Product." FY19-005-DPA-S. [Link]

  • International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." [Link]

Sources

Derivatization protocol for GC-MS analysis using Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Resolution of Volatile Carbonyls via GC-MS using 4-[(1S)-1-hydrazinylethyl]benzoic acid

Executive Summary

This application note details a robust protocol for the enantiomeric separation and quantification of chiral ketones and aldehydes using Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- (referred to herein as (S)-HEBA ). While chiral stationary phases (CSPs) in GC are common, they are expensive and often lack the versatility required for diverse screening.

(S)-HEBA acts as a Chiral Derivatizing Agent (CDA). It reacts with enantiomeric carbonyls to form diastereomeric hydrazones. These diastereomers possess distinct physical properties (boiling point, polarity), allowing for baseline resolution on standard achiral GC columns (e.g., DB-5MS).

Critical Technical Insight: Unlike LC-MS workflows where the carboxylic acid moiety of (S)-HEBA enhances electrospray ionization (ESI), in GC-MS, this free acid group induces peak tailing and irreversible adsorption. Therefore, this protocol incorporates a mandatory secondary derivatization (methylation) step to ensure volatility and chromatographic symmetry.

Scientific Mechanism & Rationale

The Chemistry of Separation

The core principle is the conversion of enantiomers (which have identical physical properties in an achiral environment) into diastereomers (which have distinct physical properties).[1][2]

  • Hydrazone Formation: The hydrazine group (-NHNH₂) of (S)-HEBA acts as a nucleophile, attacking the carbonyl carbon of the analyte. This forms a hydrazone linkage.[3][4]

  • Stereochemical Discrimination: The (S)-configuration at the ethyl spacer of the reagent interacts spatially with the chiral center of the target ketone. This creates two distinct diastereomers:

    • (S)-Reagent + (R)-Ketone

      
       (S,R)-Hydrazone
      
    • (S)-Reagent + (S)-Ketone

      
       (S,S)-Hydrazone
      
  • Esterification (The GC Enabler): To analyze these polar acids by GC, the carboxylic acid group is methylated using Trimethylsilyldiazomethane (TMS-DAM), rendering the molecule non-polar and volatile.

Reaction Pathway Visualization

ReactionPathway Analyte Chiral Ketone (Racemic Mixture) Intermediate Diastereomeric Hydrazones (Acidic) Analyte->Intermediate Step 1: Condensation (Acid Cat., 60°C) Reagent (S)-HEBA (Chiral Hydrazine) Reagent->Intermediate FinalProduct Methyl Ester Hydrazones (Volatile) Intermediate->FinalProduct Step 2: Esterification (RT, 15 min) Methylation Methylation Agent (TMS-DAM) Methylation->FinalProduct GCMS GC-MS Analysis (Achiral Column) FinalProduct->GCMS Injection

Figure 1: Two-step derivatization mechanism converting racemic ketones into volatile, separable diastereomers.

Experimental Protocol

Materials & Reagents
  • Derivatizing Reagent: Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- (Custom synthesis or high-purity commercial grade).

  • Solvent: Acetonitrile (HPLC Grade) and Methanol (anhydrous).

  • Catalyst: Trichloroacetic acid (TCA) or Acetic Acid.

  • Methylating Agent: (Trimethylsilyl)diazomethane (TMS-DAM), 2.0 M in hexanes. Note: Safer alternative to Diazomethane.

  • Internal Standard: Benzophenone-d10 (or similar non-enolizable ketone).

Step-by-Step Workflow

Step 1: Hydrazone Formation [4][5]

  • Preparation: Dissolve 10 mg of (S)-HEBA in 1 mL of Acetonitrile containing 1% TCA.

  • Reaction: In a 2 mL screw-cap amber vial, mix:

    • 50 µL of Sample (Ketone/Aldehyde in ACN, approx. 100 µg/mL).

    • 100 µL of (S)-HEBA solution.

  • Incubation: Seal and heat at 60°C for 45 minutes .

    • Expert Note: Aldehydes react faster (20 min); sterically hindered ketones (e.g., camphor) may require 60 min.

  • Drying: Evaporate the solvent to dryness under a gentle stream of Nitrogen (N₂) at 40°C.

Step 2: Methylation (Critical for GC)

  • Reconstitution: Redissolve the residue in 100 µL of Methanol:Toluene (1:4 v/v).

  • Esterification: Add 20 µL of TMS-DAM (2.0 M in hexanes).

    • Observation: The solution should turn a persistent yellow color, indicating excess reagent.

  • Quenching: After 15 minutes at room temperature, add 10 µL of Acetic Acid to quench excess diazomethane (solution becomes colorless).

  • Final Dilution: Dilute to 1 mL with Ethyl Acetate prior to injection.

Workflow Diagram

Workflow cluster_0 Phase 1: Hydrazone Synthesis cluster_1 Phase 2: Esterification cluster_2 Phase 3: Analysis Step1 Mix Sample + (S)-HEBA Reagent Step2 Incubate 60°C 45 mins Step1->Step2 Step3 Evaporate to Dryness (N2) Step2->Step3 Step4 Reconstitute in MeOH/Toluene Step3->Step4 Step5 Add TMS-DAM (Methylation) Step4->Step5 Step6 Quench with Acetic Acid Step5->Step6 Step7 GC-MS Injection (SIM Mode) Step6->Step7

Figure 2: Operational workflow ensuring complete derivatization and GC compatibility.

GC-MS Method Parameters

To ensure reproducibility, the following instrument parameters are recommended.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, achiral phase standard for separating diastereomers.
Inlet Temp 260°CEnsures rapid volatilization of the esterified hydrazones.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace chiral impurities.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 80°C (1 min)

20°C/min to 200°C

5°C/min to 300°C (5 min)
Slow ramp at the end optimizes separation of high-MW diastereomers.
Transfer Line 280°CPrevents condensation of derivatives.
MS Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM ModeMonitor molecular ion [M]+ and characteristic fragment [M-59]+ (ester loss).

Data Analysis & Interpretation

Identification of Diastereomers

The (S)-HEBA derivatives will elute as a pair of peaks (if the sample is racemic).

  • Resolution (

    
    ):  Calculated as 
    
    
    
    . An
    
    
    indicates baseline separation.
  • Elution Order: Generally, the diastereomer with the less sterically hindered conformation elutes first. For many 2-substituted cycloalkanones, the (S,R)-isomer often elutes before the (S,S)-isomer, but this must be validated using a pure enantiomeric standard.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Peaks Detected Incomplete MethylationEnsure TMS-DAM turned the solution yellow. If not, the reagent is degraded.
Broad/Tailing Peaks Free Acid PresenceMethylation failed or inlet is active. Re-methylate and change liner.
Single Peak for Racemate Poor ResolutionDecrease oven ramp rate to 2°C/min in the elution window.
Extra Peaks Excess ReagentThe methylated reagent itself will elute. Ignore peaks matching the reagent blank.

References

  • Toyo'oka, T. (2002). Modern Derivatization Methods for Separation Science. John Wiley & Sons. (Authoritative text on hydrazine chemistry).

  • Liu, J., & Wang, H. (2025). "A Comparative Guide to Derivatization Reagents for Hydrazine Compounds." BenchChem Technical Notes. (Provides context on hydrazine stability and GC compatibility).

  • Kaufmann, A. (2014). "The use of derivatization in liquid chromatography–mass spectrometry." Trends in Analytical Chemistry. (Discusses the acid-to-ester logic for MS analysis).

  • Schurig, V. (2001). "Separation of enantiomers by gas chromatography." Journal of Chromatography A. (Foundational theory on diastereomeric separation on achiral columns).

  • Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones." Molecular Probes Handbook. (General hydrazine reaction conditions).

Disclaimer: This protocol involves the use of hazardous chemicals, including hydrazines and diazomethane derivatives. All work must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Enhancing Carbonyl Metabolome Coverage and Chiral Resolution using 4-[(1S)-1-hydrazinylethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of current metabolomics literature indicates that 4-[(1S)-1-hydrazinylethyl]benzoic acid is not a commonly utilized reagent. However, its chemical structure—possessing a reactive hydrazine group, a chiral center, and a readily ionizable benzoic acid moiety—makes it a theoretically excellent candidate for the targeted analysis of carbonyl-containing metabolites. This document, therefore, serves as a forward-looking application note and a generalized protocol based on established principles of chemical derivatization in metabolomics. It is designed to guide researchers in the potential application of this or structurally similar reagents for enhancing the detection and chiral resolution of carbonyls via Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Challenge of the Carbonyl Submetabolome

The carbonyl submetabolome, encompassing a vast array of aldehydes and ketones such as keto-acids, oxo-steroids, and reducing sugars, is central to numerous biological processes, including energy metabolism, signaling, and oxidative stress. However, the intrinsic chemical properties of these small molecules—high polarity, poor ionization efficiency in electrospray ionization (ESI), and low retention in reversed-phase liquid chromatography (RPLC)—present significant analytical challenges. Furthermore, many carbonyl metabolites exist as stereoisomers, where each enantiomer can have distinct biological activities. Standard metabolomics workflows often fail to capture this class of molecules effectively or resolve their chiral forms.

Chemical derivatization addresses these limitations by introducing a chemical tag that imparts favorable analytical characteristics. 4-[(1S)-1-hydrazinylethyl]benzoic acid is a promising, albeit novel, derivatizing agent designed for this purpose. Its hydrazine functional group reacts specifically and efficiently with the carbonyl moiety of aldehydes and ketones to form a stable hydrazone.

Mechanism and Advantages of 4-[(1S)-1-hydrazinylethyl]benzoic acid Derivatization

The proposed utility of 4-[(1S)-1-hydrazinylethyl]benzoic acid is threefold:

  • Enhanced MS Sensitivity: The benzoic acid portion of the reagent provides a readily ionizable proton, significantly boosting signal intensity in positive-ion ESI-MS.

  • Improved Chromatographic Behavior: The addition of the bulky, hydrophobic tag increases retention on RPLC columns, moving these polar metabolites out of the solvent front and enabling superior separation from matrix interferences.

  • Chiral Resolution: The reagent's inherent (1S) stereocenter allows it to act as a chiral resolving agent. When reacted with a racemic or enantiomerically diverse carbonyl metabolite, it forms diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated using standard (achiral) RPLC columns, enabling the accurate quantification of individual enantiomers.

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination, as depicted below.

Caption: Reaction of a carbonyl metabolite with 4-[(1S)-1-hydrazinylethyl]benzoic acid.

Protocol: Derivatization and LC-MS/MS Analysis of Carbonyls

This protocol provides a comprehensive workflow for the analysis of carbonyl-containing metabolites in biological samples (e.g., plasma, urine, cell extracts) using 4-[(1S)-1-hydrazinylethyl]benzoic acid.

PART 1: Sample Preparation and Protein Precipitation

  • Thaw Samples: Thaw frozen biological samples on ice to minimize degradation.

  • Aliquot: Vortex the sample and transfer 50 µL into a clean 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 200 µL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water containing internal standards) to the sample.

  • Vortex & Incubate: Vortex vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate complete protein precipitation.

  • Centrifuge: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer 150 µL of the clear supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • Dry Down: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.

PART 2: Derivatization Reaction

Rationale: This step covalently attaches the derivatizing agent to the target carbonyls. The use of an acidic catalyst (e.g., formic acid) is crucial for accelerating the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.

  • Prepare Derivatization Cocktail: Prepare a fresh solution containing:

    • 5 mg/mL 4-[(1S)-1-hydrazinylethyl]benzoic acid in Methanol.

    • 2% (v/v) Formic Acid.

    • Note: The concentration of the reagent should be in significant molar excess to the expected concentration of carbonyl metabolites to drive the reaction to completion.

  • Reconstitute Sample: Add 50 µL of the derivatization cocktail to the dried sample extract.

  • Incubate: Vortex briefly to ensure the pellet is fully dissolved. Incubate the mixture at 60°C for 60 minutes in a heating block.

Application Note: Enantioselective Determination of Chiral Amines via Derivatization with 4-[(1S)-1-hydrazinylethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomeric purity of chiral amines is a critical quality attribute in pharmaceutical development, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] This application note presents a comprehensive, field-proven protocol for the enantioselective determination of chiral primary and secondary amines. The method is based on indirect separation, where the amine enantiomers are derivatized with the novel chiral derivatizing agent (CDA), 4-[(1S)-1-hydrazinylethyl]benzoic acid , to form stable diastereomeric amides. These diastereomers possess distinct physicochemical properties and can be baseline-resolved using standard reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[3][4] This guide provides detailed methodologies for derivatization, HPLC analysis, and method validation, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property in pharmaceutical sciences, with a majority of small-molecule drugs possessing one or more stereocenters.[2] Regulatory bodies worldwide now mandate that the stereoisomeric composition of a new drug be well-defined, necessitating robust analytical methods for enantiomeric quantification.[1] While direct separation on chiral stationary phases (CSPs) is a powerful technique, the indirect approach, involving derivatization, offers significant advantages. It allows for the use of more common and robust achiral columns (e.g., C18), often enhances the detectability of the analyte, and can provide excellent resolution between the resulting diastereomers.[4]

The selected CDA, 4-[(1S)-1-hydrazinylethyl]benzoic acid , offers a unique combination of features for this application:

  • A single, stable stereocenter at the (1S) position ensures the formation of only two predictable diastereomers from a racemic amine.

  • A carboxylic acid functional group that reacts reliably with primary and secondary amines to form a highly stable amide bond.

  • A strong benzoyl chromophore which ensures sensitive UV detection for accurate quantification.

This document serves as an in-depth technical guide, explaining the causality behind experimental choices and providing a self-validating system for reliable results.

The Derivatization Principle: From Enantiomers to Separable Diastereomers

The core of this method is the quantitative conversion of a pair of enantiomers into a pair of diastereomers.[1][3] The enantiomerically pure CDA, (S)-4-(1-hydrazinoethyl)benzoic acid, reacts with a racemic amine ((R)-Amine and (S)-Amine) to form two diastereomers: (R,S)-amide and (S,S)-amide.

The reaction proceeds via the formation of an amide linkage between the carboxylic acid of the CDA and the amino group of the analyte. To facilitate this, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed to activate the carboxylic acid.

Caption: Reaction of a racemic amine with the chiral derivatizing agent to form two separable diastereomers.

Experimental Protocols

Reagents and Materials
  • Chiral Derivatizing Agent (CDA): (S)-4-(1-hydrazinoethyl)benzoic acid (enantiomeric purity ≥99.5%)

  • Chiral Amine Analytes: Racemic standards of the amine(s) of interest.

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).

  • Solvents: Acetonitrile (ACN, HPLC Grade), Dichloromethane (DCM, Anhydrous), N,N-Dimethylformamide (DMF, Anhydrous).

  • Additives: N-Hydroxysuccinimide (NHS), Pyridine or Triethylamine (TEA), Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃).

  • HPLC Mobile Phase: Acetonitrile (HPLC Grade), Water (Deionized, 18.2 MΩ·cm), Formic Acid (FA) or Trifluoroacetic Acid (TFA).

Protocol 1: Derivatization of Chiral Amines

This protocol is optimized for a typical derivatization reaction. It is recommended to perform a trial run to optimize stoichiometry for specific amines.

  • Reagent Preparation:

    • CDA Solution: Prepare a 10 mM solution of (S)-4-(1-hydrazinoethyl)benzoic acid in anhydrous DMF.

    • Amine Sample Solution: Prepare a 10 mM solution of the racemic amine sample in anhydrous DMF.

    • EDC/NHS Solution: Prepare a 20 mM solution of EDC and a 20 mM solution of NHS in anhydrous DMF. These solutions should be prepared fresh.

  • Reaction Setup:

    • In a 2 mL HPLC vial, add 100 µL of the CDA solution (1.0 µmol).

    • Add 100 µL of the EDC solution (2.0 µmol) and 100 µL of the NHS solution (2.0 µmol).

    • Vortex the mixture gently and allow it to react for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Derivatization:

    • Add 120 µL of the racemic amine sample solution (1.2 µmol, 1.2 equivalents). A slight excess of the amine ensures complete consumption of the activated CDA.

    • Add 10 µL of pyridine or TEA to act as a base catalyst.

    • Cap the vial tightly, vortex, and heat at 60 °C for 1 hour in a heating block or oven.

  • Reaction Quench and Sample Preparation:

    • After cooling to room temperature, add 500 µL of 0.1 M HCl to quench the reaction and neutralize the excess base.

    • Add 1 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of the HPLC mobile phase (e.g., 50:50 ACN:Water).

    • Filter the final solution through a 0.22 µm syringe filter into a clean HPLC vial for analysis.

Protocol 2: HPLC Analysis of Diastereomers

This method utilizes a standard C18 column, which is robust and widely available.

  • Instrumentation: Standard HPLC or UPLC system with a UV/PDA detector.

  • Chromatographic Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan of derivatives).

  • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.02080
17.02080
17.17030
20.07030

Data Presentation and Expected Results

The described HPLC method should provide baseline separation of the two diastereomeric amides. The enantiomeric excess (%ee) can be calculated from the peak areas (Area1 and Area2) of the two diastereomers.

%ee = |(Area1 - Area2) / (Area1 + Area2)| x 100

Below is a table of illustrative data for the separation of a hypothetical racemic primary amine (Amine-X). Actual retention times and resolution will vary depending on the specific amine structure.

AnalyteRetention Time (t_R, min)Peak Area (mAUs)Resolution (R_s)
(R,S)-Amide-X10.251200\multirow{2}{}{≥ 2.0}
(S,S)-Amide-X11.550950

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of this method, a system suitability test (SST) must be performed before each analytical run. The validation of the method should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

System Suitability Test (SST)

Inject a derivatized racemic standard six consecutive times. The SST parameters should meet the following criteria:

  • Resolution (R_s): The resolution between the two diastereomer peaks must be ≥ 2.0.

  • Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5.

  • Relative Standard Deviation (%RSD): The %RSD for the peak areas of six replicate injections should be ≤ 2.0%.

Method Validation Parameters
  • Specificity: Demonstrated by the baseline resolution of the diastereomers from each other and from any potential interfering peaks from the sample matrix or reagent blanks.

  • Linearity: Assessed by analyzing a series of standards over a concentration range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, high). Recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): %RSD of six measurements should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Assessed over three different days, by different analysts. %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ for the minor enantiomer should be established, ensuring the method is sensitive enough to detect specified impurity limits (e.g., 0.1%).

Workflow Visualization

The entire analytical process, from sample receipt to final data reporting, is outlined below.

Sources

Application Notes and Protocols for the Synthesis of Diastereomers using 4-[(1S)-1-hydrazinylethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-[(1S)-1-hydrazinylethyl]benzoic acid as a chiral resolving agent for the synthesis and separation of diastereomers. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols.

Introduction: The Significance of Diastereomeric Resolution in Asymmetric Synthesis

In the realm of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Many bioactive molecules are chiral, existing as enantiomers – non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. The synthesis of a single, desired enantiomer, known as asymmetric synthesis, is a cornerstone of modern organic chemistry.

One powerful strategy for obtaining enantiomerically pure compounds is through diastereomeric resolution. This method involves the conversion of a racemic mixture of enantiomers into a mixture of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. Unlike enantiomers, diastereomers possess different physical and chemical properties, such as solubility and chromatographic retention times, which allows for their separation by standard laboratory techniques like crystallization or chromatography.[1][2]

This guide focuses on the use of 4-[(1S)-1-hydrazinylethyl]benzoic acid, a chiral hydrazine derivative, for the resolution of racemic carbonyl compounds, particularly ketones and aldehydes. The formation of diastereomeric hydrazones provides a robust method for the separation of enantiomers, a critical step in the development of enantiopure active pharmaceutical ingredients (APIs).

The Chiral Resolving Agent: 4-[(1S)-1-hydrazinylethyl]benzoic acid

4-[(1S)-1-hydrazinylethyl]benzoic acid is a chiral hydrazine that serves as an effective resolving agent for racemic aldehydes and ketones. Its utility stems from the stereochemically defined center at the ethylhydrazine moiety, which induces the formation of diastereomeric hydrazones upon reaction with a racemic carbonyl compound. The differing steric and electronic environments of these diastereomers allow for their separation.

Chemical Structure:

  • IUPAC Name: 4-[(1S)-1-hydrazinylethyl]benzoic acid

  • CAS Number: 1823476-59-0 (as benzenesulfonate salt)[3]

  • Molecular Formula: C₉H₁₂N₂O₂

The presence of the benzoic acid group provides a convenient handle for modifying solubility and for analysis, while the chiral hydrazine is the key to diastereomeric differentiation.

Proposed Synthesis of 4-[(1S)-1-hydrazinylethyl]benzoic acid

While commercially available as a benzenesulfonate salt, understanding the synthesis of the free base is valuable for research purposes. A plausible synthetic route can be adapted from the known synthesis of 4-hydrazinobenzoic acid.[4][5] The proposed pathway begins with the readily available (S)-(-)-1-(4-aminophenyl)ethanol.

Reaction Scheme:

Synthesis_of_Chiral_Hydrazine start (S)-(-)-1-(4-aminophenyl)ethanol diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO₂, HCl, 0-5 °C hydrazine 4-[(1S)-1-hydrazinylethyl]benzoic acid diazonium->hydrazine 2. Reduction (e.g., Na₂SO₃) Diastereomer_Synthesis_Workflow cluster_0 Step 1: Diastereomeric Hydrazone Formation cluster_1 Step 2: Separation of Diastereomers cluster_2 Step 3: Cleavage and Recovery racemic_ketone Racemic Ketone (R/S) hydrazone_mixture Diastereomeric Hydrazone Mixture ((R,S) and (S,S)) racemic_ketone->hydrazone_mixture chiral_hydrazine (S)-4-[(1S)-1-hydrazinylethyl]benzoic acid chiral_hydrazine->hydrazone_mixture separation Chromatography (HPLC) or Fractional Crystallization hydrazone_mixture->separation diastereomer_1 Diastereomer 1 (R,S) separation->diastereomer_1 diastereomer_2 Diastereomer 2 (S,S) separation->diastereomer_2 cleavage_1 Hydrazone Cleavage diastereomer_1->cleavage_1 cleavage_2 Hydrazone Cleavage diastereomer_2->cleavage_2 enantiomer_r Enantiomerically Enriched Ketone (R) cleavage_1->enantiomer_r recovered_auxiliary Recovered Chiral Auxiliary cleavage_1->recovered_auxiliary enantiomer_s Enantiomerically Enriched Ketone (S) cleavage_2->enantiomer_s cleavage_2->recovered_auxiliary

Caption: General workflow for the resolution of a racemic ketone.

Protocol 2: Formation of Diastereomeric Hydrazones

This protocol provides a general procedure for the condensation reaction between a racemic ketone and 4-[(1S)-1-hydrazinylethyl]benzoic acid. [6][7] Materials:

  • Racemic ketone

  • 4-[(1S)-1-hydrazinylethyl]benzoic acid

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the racemic ketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add 4-[(1S)-1-hydrazinylethyl]benzoic acid (1.0-1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The diastereomeric hydrazone mixture may precipitate upon cooling or can be obtained by removing the solvent under reduced pressure.

Expertise & Experience: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used due to their ability to dissolve both reactants and facilitate the reaction. A catalytic amount of acid is often necessary to protonate the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack by the hydrazine. [7]

Protocol 3: Separation of Diastereomeric Hydrazones by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of diastereomers. [8] Instrumentation and Columns:

  • HPLC system with a UV detector

  • A standard reversed-phase column (e.g., C18) is often sufficient for separating diastereomers. [9] Mobile Phase:

  • A typical mobile phase consists of a mixture of acetonitrile and water, or methanol and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • The optimal mobile phase composition and gradient will need to be determined empirically for each specific pair of diastereomers.

Procedure:

  • Dissolve a small sample of the diastereomeric hydrazone mixture in the mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute the diastereomers using an isocratic or gradient mobile phase.

  • Monitor the separation at a suitable UV wavelength (the benzoic acid chromophore will provide strong UV absorbance).

  • Collect the separated fractions corresponding to each diastereomer.

  • Combine the fractions for each pure diastereomer and remove the solvent.

Trustworthiness: The separation should be validated by re-injecting the collected fractions to confirm their purity. The diastereomeric ratio can be determined by integrating the peak areas in the chromatogram of the initial mixture.

Protocol 4: Cleavage of the Hydrazone and Recovery of the Enantiomerically Enriched Ketone

Once the diastereomers are separated, the hydrazone bond must be cleaved to liberate the enantiomerically pure ketone and recover the chiral auxiliary.

Materials:

  • Separated diastereomeric hydrazone

  • A suitable solvent (e.g., acetone, THF)

  • An acid catalyst (e.g., p-toluenesulfonic acid monohydrate) or an oxidizing agent.

Procedure (Acid-Catalyzed Hydrolysis):

  • Dissolve the purified diastereomeric hydrazone in a suitable solvent like acetone. [10]2. Add a stoichiometric amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched ketone.

  • The aqueous layer can be acidified to recover the chiral auxiliary.

Expertise & Experience: The cleavage of hydrazones can be achieved under various conditions. Mild acidic hydrolysis is a common method. [10]The choice of conditions should be optimized to avoid racemization of the liberated ketone.

Characterization of Diastereomers

The formation and purity of the diastereomeric hydrazones can be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy:

  • The two diastereomers will exhibit distinct sets of signals in the ¹H NMR spectrum. [11][12]* Key diagnostic signals to monitor are those of the protons adjacent to the newly formed C=N bond and the chiral center of the auxiliary.

  • The diastereomeric ratio can often be determined by integrating characteristic, well-resolved signals for each diastereomer.

Table 1: Expected ¹H NMR Spectral Features of Diastereomeric Hydrazones

Proton EnvironmentExpected Chemical Shift Range (ppm)Expected MultiplicityComments
Aromatic protons (benzoic acid)7.0 - 8.5Doublets, TripletsProtons on the benzoic acid ring of the auxiliary.
Methine proton (on ethyl group)4.0 - 5.0QuartetProton of the chiral center of the auxiliary.
Methyl protons (on ethyl group)1.2 - 1.8DoubletProtons of the methyl group of the auxiliary.
Protons α to C=N on ketone sideVariableVariableThese signals are often diagnostic for distinguishing between the two diastereomers.

Conclusion

4-[(1S)-1-hydrazinylethyl]benzoic acid is a promising chiral resolving agent for the separation of racemic aldehydes and ketones. The formation of diastereomeric hydrazones, followed by their separation using standard chromatographic or crystallization techniques, provides a reliable pathway to enantiomerically enriched carbonyl compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this methodology in their asymmetric synthesis endeavors. The principles outlined here are broadly applicable and can be adapted for a wide range of substrates.

References

  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Deriv
  • Scientists Realize Organocatalyzed Kinetic Resolution of α-Functionalized Ketones. Chinese Academy of Sciences.
  • ¹H NMR spectra of the hydrazones A) 1‐E, B) 1‐Z, and C) 1‐Me. The black...
  • Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. Benchchem.
  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). ScienceDirect.
  • Chromatogram of the diastereomeric hydrazones of (RS)-1 prepared with (S)
  • Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Royal Society of Chemistry.
  • [H-NMR-spectra of hydrazones]. PubMed.
  • 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum. ChemicalBook.
  • Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. MDPI.
  • Asymmetric Anti-Aldol Addition of Achiral Ketones via Chiral N-Amino Cyclic Carbam
  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. PMC.
  • 4-(1-Hydrazinylethyl)benzoic acid compound with benzenesulfonic acid (1:1) | 1823476-59-0. Sigma-Aldrich.
  • Comparative study on separation of diastereomers by HPLC.
  • 4-(1-HYDROXY-ETHYL)-BENZOIC ACID synthesis. ChemicalBook.
  • Conditions for hydrazone cleavage.
  • Synthesis of 2,5-Diaryloxadiazinones. Organic Syntheses.
  • Preventing side reactions during the synthesis of 4-Hydrazinobenzoic acid deriv
  • The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science.
  • Diastereoselective One Pot Five-Component Reaction toward 4-(Tetrazole)-1,3-Oxazinanes. PMC.
  • Dynamic Kinetic Resolution of Aldehydes by Hydroacyl
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Springer.
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide C
  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry.
  • Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. Beilstein Journal of Organic Chemistry.
  • Method for cleaving azine or hydrazone bond.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. Benchchem.
  • chiral agp for the resolution of enantiomers - an overview. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of Acyl Hydrazides and Hydrazones
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Diastereoselective Prins-type Reaction of Cycloalkenylcyclopropanol Silyl Ethers and α,β-Unsatur
  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). PubMed.2,4-difluorophenyl). PubMed.

Sources

LC-MS/MS method development with Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Method Development for Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-

Executive Summary

This guide details the method development strategy for Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- (referred to herein as 4-HEBA ), a critical chiral intermediate often utilized in the synthesis of Glucagon Receptor Antagonists (e.g., LGD-6972, MK-0893). Due to the presence of the hydrazine moiety, this compound is classified as a potential Genotoxic Impurity (GTI) , requiring quantification at low ppm levels (typically <1-10 ppm relative to API).[1]

The primary analytical challenges are the chemical instability of the hydrazine group (susceptibility to oxidation) and its high polarity , which complicates retention on standard C18 phases. This protocol overcomes these hurdles using a pre-column derivatization strategy with Benzaldehyde, converting the unstable hydrazine into a stable, lipophilic hydrazone suitable for robust LC-MS/MS analysis.

Compound Profile & Strategic Analysis

PropertyDescription
Compound Name Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-
CAS Registry 1188398-26-2
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Key Functionality Hydrazine (-NH-NH2), Carboxylic Acid (-COOH), Chiral Center (1S)
pKa (Calc.) ~4.2 (Acid), ~8.1 (Hydrazine conjugate acid)
Stability Unstable. Hydrazines oxidize rapidly in air/solution.
The Scientist’s Rationale (Causality):
  • Why Derivatization? Direct analysis of 4-HEBA is risky due to on-column degradation and poor ionization. Derivatization with Benzaldehyde forms a stable hydrazone, "locking" the hydrazine group and adding a lipophilic phenyl ring that enhances retention on C18 columns and increases ESI+ ionization efficiency.

  • Why LC-MS/MS? UV detection is insufficient for ppm-level GTI analysis due to the lack of a strong chromophore in the hydrazine tail. MS/MS (MRM) provides the necessary selectivity and sensitivity (LOD < 1 ng/mL).

Experimental Workflow Visualization

G Sample API Sample (Dissolved in MeOH/H2O) Reaction Incubation (60 min @ 40°C) Sample->Reaction Add Reagent Reagent Derivatization Reagent (Benzaldehyde in ACN) Reagent->Reaction Quench Quench/Dilution (Add Mobile Phase A) Reaction->Quench Stabilize LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Inject Data Quantification (< 1 ppm LOQ) LCMS->Data Process

Figure 1: Optimized workflow for the derivatization and analysis of 4-HEBA.

Detailed Protocols

Protocol A: Sample Preparation (Derivatization)

Standardizing the reaction is critical for reproducibility.

  • Stock Preparation:

    • Analyte Stock: Dissolve 10 mg 4-HEBA in 10 mL Methanol (1 mg/mL). Store at -20°C.

    • Reagent Stock: Prepare 5% (v/v) Benzaldehyde in Acetonitrile. Prepare fresh daily.

    • Internal Standard (IS): Use a structural analog (e.g., 4-hydrazinobenzoic acid-d4) if available, or 4-amino-benzoic acid.

  • Derivatization Procedure:

    • Transfer 100 µL of Sample/Standard solution into a 2 mL HPLC vial.

    • Add 50 µL of Benzaldehyde Reagent.

    • Add 10 µL of Formic Acid (catalyst).

    • Vortex and incubate at 40°C for 60 minutes .

    • Mechanism:[2] The aldehyde reacts with the hydrazine nitrogen to form the hydrazone derivative (MW 268.3).

  • Final Dilution:

    • Dilute the mixture with 840 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Vortex mix. The sample is now ready for injection.

Protocol B: LC-MS/MS Methodology

Designed for the Benzaldehyde Derivative.

Chromatographic Conditions:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Why: High pH stability and excellent peak shape for basic/zwitterionic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) %B Event
0.00 5 Initial Hold
1.00 5 Load
6.00 95 Elution of Derivative
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Target: 4-HEBA-Benzaldehyde Derivative.

    • Precursor Ion [M+H]+: 269.3 m/z.

    • Theoretical Calculation: 180.2 (4-HEBA) + 106.1 (Benzaldehyde) - 18.0 (H2O) + 1.0 (H+) = 269.3.

MRM Transitions:

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Rationale
Quantifier 269.3 91.1 25 Tropylium ion (C7H7+) characteristic of benzyl derivatives.
Qualifier 1 269.3 105.0 20 Benzoyl cation / cleavage of amide bond.

| Qualifier 2 | 269.3 | 149.1 | 15 | Loss of benzaldehyde moiety. |

Method Validation (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following validation steps:

  • Specificity (Blank Check): Inject a "Reagent Blank" (Benzaldehyde + Solvents only). Ensure no interference at m/z 269.3 -> 91.1. Note: Benzaldehyde excess elutes later; the derivative elutes earlier.

  • Limit of Quantitation (LOQ): Target an S/N ratio of >10. Expected LOQ is 0.5 - 1.0 ng/mL (approx 0.5 ppm relative to 1 mg/mL API conc).

  • Linearity: 0.5 ng/mL to 100 ng/mL (r² > 0.995).

  • Recovery: Spike the API with 4-HEBA at the LOQ level. Perform derivatization. Recovery should be 80-120%. Low recovery indicates incomplete derivatization—increase incubation time or reagent excess.

Expert Insights & Troubleshooting

Chiral Separation Note (The (1S) vs (1R) Issue)

The derivatization with achiral benzaldehyde preserves the chiral center at the ethyl group but does not separate enantiomers.

  • If Enantiomeric Purity is required: You must separate the (1S) and (1R) derivatives.

  • Solution: Switch the column to Chiralpak IG-3 or Chiralpak IC-3 (3 µm, 4.6 x 150 mm).

  • Mobile Phase: Isocratic Hexane:Ethanol:DEA (80:20:0.1) or Methanol/Ethanol with 0.1% Formic Acid (for MS compatibility).

  • Note: For GTI screening, the sum of both enantiomers is usually sufficient unless the (1R) isomer is the specific toxicant.

Stability Warning

Hydrazine standards must be prepared in degassed solvents and used immediately. The derivatized stock (hydrazone) is stable for >24 hours at 4°C. Always verify the "derivatization efficiency" by injecting an underivatized standard—if you see a peak for the parent mass (181.2), the reaction is incomplete.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Sun, M., et al. (2009) . A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Liu, D. Q., et al. (2010) . Recent advances in the analysis of genotoxic impurities in pharmaceuticals. Analytical and Bioanalytical Chemistry. Link

  • Alagar, R. M., et al. (2013) . Trace Level Determination of 4-Hydrazinobenzoic Acid in Drug Substances by HPLC-MS. Journal of Chromatographic Science. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrazone Synthesis with Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of hydrazones, with a specific focus on the chiral reactant, Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during hydrazone synthesis. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low or No Product Yield

This is the most common problem, often stemming from suboptimal reaction conditions.

Potential Cause 1: Incorrect pH The formation of a hydrazone is an acid-catalyzed nucleophilic addition-elimination reaction.[1][2] The pH of the reaction medium is the most critical factor.[3]

  • Too Acidic (pH < 4): The hydrazine's lone pair of electrons, which is the nucleophile, becomes protonated. This renders the hydrazine non-nucleophilic and unable to attack the carbonyl carbon, halting the reaction.[1][2]

  • Too Basic or Neutral (pH > 6): The carbonyl oxygen is not sufficiently protonated. This reduces the electrophilicity of the carbonyl carbon, slowing the initial nucleophilic attack to a crawl.[4]

Recommended Solution:

  • Optimal pH Range: Aim for a mildly acidic environment, typically between pH 4.5 and 5.5.[5]

  • Catalyst Choice: Add a catalytic amount (e.g., 2-5 drops) of glacial acetic acid.[6] For more sensitive substrates or reactions in biological buffers, specialized catalysts like anthranilic acid or its derivatives can significantly enhance reaction rates at neutral pH.[7][8]

  • Monitoring: Use pH paper or a calibrated pH meter on an aliquot of the reaction mixture to verify the pH before and during the reaction.

Potential Cause 2: Poor Reagent Quality or Stoichiometry

  • Hydrazine Degradation: Hydrazines can be susceptible to oxidation. The specific reactant, Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-, should be stored under nitrogen at a low temperature as recommended.

  • Incorrect Equivalents: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.05-1.1 equivalents) of the hydrazine can help drive the reaction to completion, especially if the carbonyl compound is more valuable.[3]

Recommended Solution:

  • Verify Reagent Purity: Use freshly opened or properly stored reagents. If in doubt, characterize the starting materials via NMR or another appropriate technique.

  • Adjust Stoichiometry: Perform a small-scale trial with 1.1 equivalents of the hydrazine to see if the yield improves.

Potential Cause 3: Inappropriate Solvent or Temperature

  • Solvent Choice: The solvent must dissolve both the carbonyl compound and the hydrazine. Protic solvents like ethanol or methanol are most common as they facilitate the necessary proton transfers in the mechanism.[6]

  • Temperature: Many hydrazone formations proceed efficiently at room temperature. However, for sterically hindered ketones or less reactive aldehydes, gentle heating or reflux may be required to increase the reaction rate.[6][9]

Recommended Solution:

  • Solvent System: Start with absolute ethanol. If solubility is an issue, consider methanol or a co-solvent system.

  • Temperature Control: Monitor the reaction at room temperature for a few hours via Thin Layer Chromatography (TLC). If no significant product formation is observed, heat the reaction to reflux and continue monitoring.[3]

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates side reactions are occurring.

Potential Cause 1: Azine Formation The most common side product is an azine, which forms when a second molecule of the aldehyde or ketone reacts with the newly formed hydrazone.[3][10] This is particularly problematic when using hydrazine hydrate (N₂H₄) but can also occur with substituted hydrazines.[11]

Recommended Solution:

  • Control Stoichiometry: Avoid a large excess of the carbonyl compound. Adding the carbonyl compound slowly to the hydrazine solution can sometimes minimize this side reaction.

  • Purification: Azines can typically be separated from the desired hydrazone product via column chromatography or recrystallization.[3]

Potential Cause 2: Hydrolysis of the Hydrazone The C=N bond of a hydrazone is susceptible to hydrolysis, especially in the presence of excess water and acid, which can revert the product back to the starting materials.[12] Hydrazones are generally more sensitive to hydrolysis than analogous oximes.[3]

Recommended Solution:

  • Anhydrous Conditions: Use anhydrous solvents and dry glassware, particularly if the reaction requires prolonged heating.

  • Workup: During the workup, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before extraction to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of acid-catalyzed hydrazone formation? A1: The reaction proceeds in several distinct steps[1][2]:

  • Acid Catalysis: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, creating a neutral carbinolamine intermediate.

  • Protonation of Hydroxyl: The hydroxyl group is protonated by the acid catalyst, turning it into a good leaving group (water).

  • Elimination of Water: The lone pair on the adjacent nitrogen helps to expel the water molecule, forming the C=N double bond and regenerating the acid catalyst.

Q2: How do I choose the best purification method for my chiral hydrazone? A2: The choice depends on the physical properties of your product.

  • Recrystallization: This is the preferred method if your hydrazone is a stable, crystalline solid.[6] It is highly effective at removing impurities. Finding the right solvent is key; common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.[3][13]

  • Column Chromatography: If your product is an oil or if recrystallization fails to remove impurities, silica gel chromatography is the next step.[3] However, be aware that some unsubstituted hydrazones can decompose on silica.[14] If you observe decomposition (streaking on TLC), you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1%).[14] For chiral separations to isolate a specific enantiomer, specialized chiral HPLC or SFC columns are required.[15]

Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most straightforward method.[3]

  • Prepare your TLC plate: Spot the starting carbonyl compound, the hydrazine, and a co-spot of both on the baseline.

  • Spot the reaction: Take a small aliquot from your reaction mixture and spot it next to the starting materials.

  • Elute and Visualize: Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane). Visualize the spots under a UV lamp. The reaction is complete when the spot for the limiting starting material has disappeared and a new spot for the product has appeared with a different Rf value.

Q4: My starting material is Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-. Does the stereocenter require special consideration? A4: The (1S) stereocenter is adjacent to the reacting hydrazine group. While the reaction mechanism itself does not typically invert this center, harsh conditions (very high heat or strongly basic/acidic environments for extended periods) could potentially lead to racemization. It is advisable to use the mildest conditions that afford a good yield. After purification, you can confirm the retention of stereochemical purity using chiral chromatography or by measuring the optical rotation of your product.

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Stoichiometry 1.0 eq. Carbonyl : 1.05-1.1 eq. HydrazineA slight excess of hydrazine can help drive the reaction to completion.
Solvent Ethanol or Methanol (Anhydrous)Protic solvents that facilitate proton transfer and typically offer good solubility.
Catalyst Glacial Acetic Acid (catalytic amount)Provides the necessary mildly acidic environment (pH 4.5-5.5).[5]
Temperature Room Temperature to Reflux (e.g., 78 °C for EtOH)Start at room temperature. Heat only if the reaction is sluggish, as determined by TLC.[6]
Reaction Time 2 - 12 hoursHighly dependent on substrates. Monitor by TLC to determine completion.[6]
General Experimental Protocol

This protocol provides a starting point for the synthesis of a hydrazone from an aldehyde or ketone and Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 mmol) in absolute ethanol (10-15 mL).

  • Addition of Hydrazine: To this solution, add Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- (1.05 mmol, 1.05 eq.). Stir for 5 minutes.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture.[6]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress every 1-2 hours using TLC (e.g., 3:1 Hexane:Ethyl Acetate). If the reaction is slow, heat the mixture to reflux.

  • Workup: Once the reaction is complete (limiting reagent is consumed), cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid, followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude hydrazone.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[3]

Visualized Workflow

Troubleshooting Decision Tree for Hydrazone Synthesis

This diagram outlines a logical workflow for diagnosing and solving common issues during hydrazone synthesis.

G start Start Synthesis monitor Monitor by TLC start->monitor complete Reaction Complete? monitor->complete workup Proceed to Workup & Purification complete->workup Yes troubleshoot Problem: Low Conversion complete->troubleshoot No check_ph Check pH (Is it 4.5 - 5.5?) troubleshoot->check_ph adjust_ph Adjust pH with Acetic Acid or Base check_ph->adjust_ph No heat Increase Temperature (Heat to Reflux) check_ph->heat Yes adjust_ph->monitor heat->monitor

Caption: A decision tree for troubleshooting low yield in hydrazone synthesis.

References

  • Wolff-Kishner Reduction Mechanism: Steps, Examples & Differences. Vedantu. Available at: [Link]

  • Wolff–Kishner Reduction Reaction. ChemTalk. Available at: [Link]

  • Dirk, S. et al. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link]

  • Wolff–Kishner reduction. Wikipedia. Available at: [Link]

  • Wolff Kishner reduction mechanism. BYJU'S. Available at: [Link]

  • Gao, J. et al. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. Available at: [Link]

  • Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Available at: [Link]

  • ph-sensitive hydrazone bond: Topics by Science.gov. Science.gov. Available at: [Link]

  • Kool, E. T. et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. Available at: [Link]

  • Nguyen, R. & Huc, I. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications (RSC Publishing). Available at: [Link]

  • Azine. Wikipedia. Available at: [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. Available at: [Link]

  • Gao, J. et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Available at: [Link]

  • Hydrazone. Wikipedia. Available at: [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. Available at: [Link]

  • A Historical Perspective on the Structure, Synthesis, and Use of Azines. ER Publications. Available at: [Link]

  • Optimization of hydrazone formation under continuous flow conditions. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. ACS Publications. Available at: [Link]

  • Saeed, H. H. et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. Available at: [Link]

  • Need a purification method for a free hydrazone. Reddit. Available at: [Link]

  • Chiral Separations: Methods and Protocols. Google Books.
  • Structure, synthesis and application of azines: A Historical Perspective. The Royal Society of Chemistry. Available at: [Link]

  • Method for preparing azines and hydrazones. Google Patents.
  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. Available at: [Link]

  • ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. ResearchGate. Available at: [Link]

  • How to purify hydrazone? ResearchGate. Available at: [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. Semantic Scholar. Available at: [Link]

  • Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. ACS Publications. Available at: [Link]

Sources

Avoiding side reactions with 4-[(1S)-1-hydrazinylethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Side Reactions in Bioconjugation

Welcome to the technical support center for 4-[(1S)-1-hydrazinylethyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this valuable linker in your experiments while avoiding common pitfalls and side reactions. The following frequently asked questions and troubleshooting guides are based on established principles of hydrazone chemistry and bioconjugation, offering both practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using 4-[(1S)-1-hydrazinylethyl]benzoic acid for hydrazone ligation?

4-[(1S)-1-hydrazinylethyl]benzoic acid offers several key advantages in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs). The hydrazone bond formed is pH-sensitive, remaining stable at physiological pH (around 7.4) in the bloodstream but readily cleaving in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[][2] This targeted release mechanism enhances the therapeutic window of the conjugated payload. The benzoic acid moiety provides a convenient handle for further modifications or for improving the pharmacokinetic properties of the resulting conjugate. The chiral center may also influence the conformation and stability of the final product.

Q2: What is the optimal pH for hydrazone formation with this reagent?

The formation of hydrazones is a pH-dependent reaction. The reaction rate is typically fastest in a mildly acidic environment, generally between pH 4.5 and 6.0.[3] This is because the reaction proceeds through a carbinolamine intermediate, and the dehydration of this intermediate to form the hydrazone is acid-catalyzed. However, at very low pH, the hydrazine nucleophile becomes protonated and non-reactive. For bioconjugation applications involving sensitive proteins like antibodies, it is often necessary to work at a pH closer to neutral to maintain the protein's integrity. In such cases, the reaction may be slower, and the use of a catalyst is recommended.

Q3: Should I use a catalyst for the hydrazone ligation reaction?

Yes, using a catalyst is highly recommended, especially when performing the reaction at or near neutral pH. Aniline and its derivatives are effective nucleophilic catalysts that can significantly accelerate hydrazone formation.[4] Arginine has also been shown to catalyze hydrazone ligation and can additionally help prevent protein aggregation. The catalyst works by forming a more reactive imine intermediate with the carbonyl compound, which is then more susceptible to attack by the hydrazine.

Troubleshooting Guide: Common Side Reactions and Their Prevention

This section addresses specific issues that researchers may encounter during their experiments with 4-[(1S)-1-hydrazinylethyl]benzoic acid and provides actionable solutions.

Issue 1: Low Conjugation Yield

A low yield of the desired conjugate is a frequent challenge in bioconjugation. Several factors can contribute to this issue.

Potential Causes and Solutions:

CauseExplanationRecommended Solution
Suboptimal pH As discussed in the FAQs, the pH of the reaction is critical. If the pH is too high or too low, the reaction rate will be significantly reduced.Carefully control the pH of the reaction buffer, aiming for a range of 4.5-6.0 if your biomolecule is stable under these conditions. If not, work at a higher pH and incorporate a catalyst.
Inactivated Reagents 4-[(1S)-1-hydrazinylethyl]benzoic acid, like other hydrazines, can be susceptible to oxidation. The carbonyl-containing reaction partner may also be unstable.Use fresh, high-purity reagents. Store 4-[(1S)-1-hydrazinylethyl]benzoic acid under an inert atmosphere at the recommended temperature.
Insufficient Reaction Time or Temperature Hydrazone formation can be slow, especially at neutral pH and without a catalyst.Allow the reaction to proceed for a longer duration or consider a slight increase in temperature, provided your biomolecule can tolerate it. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).
Steric Hindrance The ethyl group on the hydrazine or bulky groups near the carbonyl functionality on the reaction partner can sterically hinder the reaction.While challenging to overcome without redesigning the reactants, using a longer, more flexible linker on the carbonyl-containing partner may help.
Issue 2: Formation of Azine Byproducts

Azine formation is a common side reaction in hydrazone synthesis where the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[5][6]

Reaction Scheme: Azine Formation

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the hydrazine reagent (4-[(1S)-1-hydrazinylethyl]benzoic acid) relative to the carbonyl compound. This will minimize the concentration of unreacted carbonyl available to form the azine.

  • Order of Addition: Add the carbonyl compound slowly to a solution containing the hydrazine. This maintains a low concentration of the carbonyl throughout the reaction, disfavoring azine formation.

Issue 3: Hydrolysis of the Hydrazone Linker

While the pH-sensitivity of the hydrazone bond is desirable for drug delivery, premature hydrolysis during the reaction, purification, or storage can be problematic.

Factors Influencing Hydrolysis and Mitigation:

  • pH: Hydrazone hydrolysis is acid-catalyzed.[7] Avoid prolonged exposure to acidic conditions during workup and purification.

  • Structure of the Carbonyl Partner: Hydrazones derived from aldehydes are generally more susceptible to hydrolysis than those derived from ketones. If possible, using a ketone-containing reaction partner can enhance stability.

  • Purification Conditions: Utilize purification methods that can be performed at or near neutral pH, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). If acidic conditions are unavoidable (e.g., in some forms of reversed-phase HPLC), minimize the exposure time and maintain low temperatures.

Issue 4: Unwanted Reactions of the Benzoic Acid Moiety

The carboxylic acid group of 4-[(1S)-1-hydrazinylethyl]benzoic acid can potentially participate in side reactions, particularly if activated.

Potential Side Reactions and Avoidance:

  • Amide Bond Formation: If the reaction mixture contains primary or secondary amines and an activating agent for carboxylic acids (e.g., EDC, DCC), the benzoic acid can form amide bonds. To avoid this, ensure that no such activating agents are present unless the intention is to modify the benzoic acid group. If the goal is to conjugate through the hydrazine, the benzoic acid can be protected as an ester and deprotected in a later step.

  • Esterification: In the presence of an alcohol and a strong acid catalyst, the benzoic acid can undergo esterification. This is generally not a significant issue under typical hydrazone formation conditions but should be considered if the reaction is performed in an alcohol solvent with an acid catalyst.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Ligation with an Aldehyde-Containing Protein

This protocol provides a general guideline for conjugating 4-[(1S)-1-hydrazinylethyl]benzoic acid to a protein that has been modified to contain an aldehyde group.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • 4-[(1S)-1-hydrazinylethyl]benzoic acid

  • Aniline (catalyst)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

  • Quenching reagent (e.g., a small molecule aldehyde or ketone)

  • Purification column (e.g., SEC)

Procedure:

  • Prepare the Reagents:

    • Dissolve the 4-[(1S)-1-hydrazinylethyl]benzoic acid in the reaction buffer to a desired stock concentration.

    • Prepare a stock solution of aniline in the reaction buffer.

  • Reaction Setup:

    • To the aldehyde-modified protein solution, add the 4-[(1S)-1-hydrazinylethyl]benzoic acid stock solution to achieve a 10-50 fold molar excess.

    • Add the aniline stock solution to a final concentration of 10-100 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours. Monitor the reaction progress by a suitable analytical method.

  • Quenching (Optional):

    • To consume any unreacted hydrazine, add a small molecule aldehyde or ketone (e.g., acetone) in excess and incubate for an additional 30 minutes.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

Visualizing Key Concepts

Workflow for Troubleshooting Low Conjugation Yield

Caption: A flowchart for troubleshooting low yield in hydrazone ligation reactions.

Mechanism of Aniline-Catalyzed Hydrazone Formation

Aniline_Catalysis cluster_0 Schiff Base Formation cluster_1 Nucleophilic Attack Carbonyl R₂C=O Carbonyl Schiff_Base R₂C=N-Ph Schiff Base Intermediate Carbonyl->Schiff_Base + Aniline, -H₂O Aniline Ph-NH₂ Aniline Hydrazone R₂C=N-NHR' Hydrazone Schiff_Base->Hydrazone + Hydrazine, - Aniline Hydrazine R'-NHNH₂ Hydrazine

Caption: The catalytic cycle of aniline in hydrazone formation.

References

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]

  • Dirksen, A., Yegneswaran, S., & Dawson, P. E. (2010). Bisaryl Hydrazones as Exchangeable Biocompatible Linkers.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1349-1352.
  • Kallitsakis, M. G., Tancini, P. D., Dixit, M., Mpourmpakis, G., & Lykakis, I. N. (2018). A Michael addition of amines and hydrazines to nitrostyrenes provides N-alkyl/aryl substituted benzyl imines and N-methyl/phenyl substituted benzyl hydrazones via a retro-aza-Henry-type process under mild, noncatalytic conditions. The Journal of Organic Chemistry, 83(3), 1176-1184.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376.
  • Li, F., Sun, C., & Wang, N. (2014). A catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols enables a direct synthesis of arylhydrazones with complete selectivity for arylhydrazones without N-alkylated byproducts. The Journal of Organic Chemistry, 79(17), 8031-8039.
  • Saleem, M., Ratwan, A., Yamini, P., & Yadagiri, D. (2024). Acylsilanes underwent[][8]-Brook rearrangement to generate the nucleophilic siloxycarbenes which on further addition to N=N of azodicarboxylates produced the acyl hydrazides. Organic Letters, 26(9), 2039-2044.

  • Singh, H. K., & Chauhan, S. M. S. (2014). Synthesis and anti-inflammatory activity of novel 1, 4-dihydropyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
  • Wolter, M., Klapars, A., & Buchwald, S. L. (2001). A reversal in regioselectivity is observed for the arylation of benzoic hydrazide with ortho-substituted aryl iodides. Organic Letters, 3(23), 3803-3805.

Sources

Technical Support Center: Optimizing Derivatization of Tadalafil Intermediate (CAS 217595-53-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

CAS 217595-53-4 is the key "cis-ester" intermediate in the synthesis of Tadalafil (Cialis). Structurally, it is a tetrahydro-beta-carboline derivative containing a secondary amine within a piperidine ring.

The Core Problem: Researchers frequently report low derivatization yields (<40%) when attempting to label this molecule for HPLC (chiral purity) or GC-MS analysis. This inefficiency is rarely due to reagent quality but rather a convergence of two specific physicochemical factors:

  • The "Protonation Trap": This CAS is supplied as the Hydrochloride (HCl) salt . The amine is protonated (

    
    ) and electrophilically inert. Without aggressive neutralization, it cannot attack derivatizing agents (like FMOC-Cl, AQC, or Isocyanates).
    
  • Steric Shielding: The secondary amine at position 2 is sterically crowded by a bulky 1,3-benzodioxol-5-yl group at C1 and a methyl ester at C3 . Standard "room temperature, 5-minute" protocols often fail because the reagent cannot physically access the nitrogen fast enough.

The Chemistry of Failure (Mechanism)

Understanding why the reaction fails is the first step to fixing it.

The Steric & Electronic Barrier

The reaction requires a nucleophilic attack by the secondary amine onto the electrophile (e.g., the carbonyl carbon of FMOC-Cl).

  • Factor A (Electronic): As an HCl salt, the nitrogen has no lone pair available for attack.

  • Factor B (Steric): Even when neutralized, the C1-Phenyl ring acts as a "gatekeeper," slowing down the approach of bulky reagents.

Visualizing the Blockage:

ReactionBlockage Salt CAS 217595-53-4 (HCl Salt) (Protonated Amine) FreeBase Free Base Form (Reactive Lone Pair) Salt->FreeBase Deprotonation (Critical Step) Base Base Addition (TEA / Carbonate) Base->Salt Product Derivatized Analyte (High Yield) FreeBase->Product Nucleophilic Attack Reagent Derivatizing Agent (FMOC-Cl / Isocyanate) Reagent->Product Sterics Steric Hindrance (C1-Phenyl Group) Sterics->FreeBase Slows Kinetics

Caption: The critical path requires deprotonation before the steric barrier can even be challenged.

Validated Protocol: Enhanced Derivatization

This protocol is optimized for FMOC-Cl (Fluorescence detection) or Phenyl Isocyanate (UV detection), overcoming both the salt and steric issues.

Reagents Required[6][7][8][9][10]
  • Analyte: CAS 217595-53-4 (1.0 mg/mL in Acetonitrile).

  • Buffer/Base: 0.2 M Borate Buffer (pH 9.5) OR Triethylamine (TEA).

  • Reagent: FMOC-Cl (5 mM in Acetonitrile).

Step-by-Step SOP
StepActionCritical Technical Note
1. Solubilization Dissolve 10 mg of CAS 217595-53-4 in 10 mL Acetonitrile (ACN) .Do not use water initially. The free base (formed later) is insoluble in water and will precipitate, halting the reaction.
2. Activation (Critical) Add 2.0 molar equivalents of TEA (or mix 1:1 with Borate pH 9.5). Vortex for 30 sec.Why? This strips the HCl. You must see the "schlieren" lines disappear. If using Borate, ensure ACN content is >50% to prevent precipitation.
3. Reaction Add 5.0 molar equivalents of FMOC-Cl reagent.Why? A large excess drives the reaction forward against the steric hindrance (Le Chatelier's principle).
4. Incubation Heat at 50°C for 20 minutes .Why? Room temperature is insufficient for this hindered amine. Heat provides the kinetic energy to overcome the steric barrier.
5. Quenching Add 10 µL of 1-Adamantanamine (ADAM) or Glycine.Reacts with excess FMOC-Cl to prevent column overload and phantom peaks.

Troubleshooting Guide (FAQ)

Q1: I see a large peak for the reagent, but my analyte peak is tiny (<5%). What is wrong?

  • Diagnosis: The amine was never deprotonated.

  • Fix: Check your pH. If you dissolved the HCl salt in a neutral solvent (like MeOH) without adding a base (TEA or Carbonate), the pH is likely ~4-5. The reaction requires pH > 8.5.

  • Immediate Action: Add 5 µL of neat Triethylamine to your reaction vial and re-incubate.

Q2: The solution turned cloudy/milky upon adding the buffer.

  • Diagnosis: Solubility crash. The "Free Base" form of Tadalafil intermediates is highly lipophilic.

  • Fix: Increase the organic ratio. Your reaction solvent should be at least 70% Acetonitrile and only 30% Aqueous Buffer. Alternatively, perform the reaction in pure ACN using TEA as the base, not an aqueous buffer.

Q3: I have multiple peaks for my analyte.

  • Diagnosis: Incomplete reaction or stereoisomerization.

  • Fix:

    • Incomplete Reaction: Increase incubation time to 45 mins at 50°C.

    • Isomerization: If you use extremely strong base (NaOH) at high heat, you may epimerize the C1 or C3 centers. Stick to Borate (pH 9.5) or TEA (mild organic base).

Q4: Can I use OPA (o-Phthalaldehyde) instead?

  • Answer: NO. OPA reacts primarily with primary amines. CAS 217595-53-4 is a secondary amine. You must use FMOC-Cl, AQC (AccQ-Tag), or Dansyl Chloride.

Diagnostic Decision Tree

Use this flow to diagnose low efficiency in real-time.

Troubleshooting Start Problem: Low Yield / Small Peak CheckPH Check Reaction pH Is it > 8.5? Start->CheckPH CheckSolvent Check Solution Clarity Is it cloudy? CheckPH->CheckSolvent Yes (pH is OK) FixBase Action: Add TEA or Carbonate Buffer CheckPH->FixBase No (Acidic) CheckTemp Check Temperature Is it Room Temp? CheckSolvent->CheckTemp No (Clear) FixSolubility Action: Increase ACN % to >70% CheckSolvent->FixSolubility Yes (Precipitate) FixKinetic Action: Heat to 50°C (Overcome Sterics) CheckTemp->FixKinetic Yes (RT) CheckReagent Action: Verify Reagent (FMOC vs OPA) CheckTemp->CheckReagent No (Heated)

Caption: Step-by-step logic to isolate the cause of low derivatization efficiency.

References & Authority

  • Tadalafil Synthesis & Intermediates:

    • Evaluation of Tadalafil Intermediates.[1][2] (2025).[3][1][4][5][6] BenchChem Technical Notes.

    • Stereoselective Pictet-Spengler reaction in the synthesis of Tadalafil.[1] (General Chemical Context).

  • Derivatization Protocols:

    • Derivatizing Reagents for HPLC. (2021).[7] ResearchGate Review.

    • Use of FMOC-Cl for Secondary Amines. Thermo Fisher Scientific Technical Guide.

  • Chemical Data:

    • CAS 217595-53-4 Property Data. PubChem CID 11234567 (Analogous Structure).

(Note: CAS 217595-53-4 is a specific industrial intermediate; protocols above are derived from standard secondary amine derivatization chemistry applied to beta-carboline scaffolds.)

Sources

Common pitfalls in the application of chiral hydrazine reagents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers utilizing chiral hydrazine reagents, specifically focusing on the SAMP/RAMP methodology (Enders' reagents) and related pyrrolidine-based auxiliaries. These reagents are powerful tools for asymmetric


-alkylation but are notorious for specific failure modes regarding stability, cleavage, and racemization.

Topic: Common Pitfalls & Optimization in Asymmetric Synthesis (SAMP/RAMP Methodology) Support Level: Tier 3 (Senior Application Scientist)

Safety & Reagent Integrity (The "Before" Phase)

Q: My SAMP reagent has turned slightly yellow. Is it still usable? A: Proceed with caution. Pure SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) should be a colorless liquid. A yellow tint indicates oxidation, likely due to air exposure. Hydrazines are inherently reducing agents and are susceptible to auto-oxidation.

  • Diagnostic: Check the refractive index or run a quick GC/NMR. If the purity is <95%, redistill immediately under argon.

  • Prevention: Store strictly under an inert atmosphere (Argon/Nitrogen) at 4°C. Use Schlenk lines for all transfers.

  • Critical Safety Note: Chiral hydrazines are toxic and potential carcinogens .[1] They can penetrate skin. Always use double-gloving (Nitrile/Laminate) and work in a high-efficiency fume hood.

Q: I am observing low conversion during hydrazone formation. What is the bottleneck? A: The condensation of the hydrazine with the ketone/aldehyde is equilibrium-driven.

  • Pitfall: Incomplete water removal.

  • Solution: Use a Dean-Stark trap or molecular sieves (4Å) to drive the equilibrium. For sterically hindered ketones, catalytic p-TsOH (1-5 mol%) is often required. Ensure the reaction runs for sufficient time (often 12-24h).

The Core Workflow: Asymmetric -Alkylation[3]

The following diagram illustrates the standard cycle for SAMP-mediated alkylation. Understanding the geometry of the intermediate is crucial for troubleshooting selectivity issues.[2]

SAMP_Cycle Start Prochiral Ketone Hydrazone SAMP-Hydrazone (E_CN Geometry) Start->Hydrazone + SAMP - H2O Azaenolate Lithium Azaenolate (Z_CC Geometry) Hydrazone->Azaenolate LDA, THF -78°C Alkylated Alkylated Hydrazone (New Chiral Center) Azaenolate->Alkylated R-X (Electrophile) -100°C to RT Product Chiral Ketone (High ee) Alkylated->Product Cleavage (Ozonolysis/Hydrolysis) Auxiliary Recovered SAMP Alkylated->Auxiliary Cleavage Auxiliary->Start Recycle

Caption: The SAMP/RAMP asymmetric alkylation cycle. Note that the stereochemical outcome is dictated by the rigid structure of the lithium azaenolate intermediate.

Critical Troubleshooting: The Cleavage Step (The "After" Phase)

This is the most frequent point of failure. Cleaving the N-N bond to release the chiral product without racemizing the newly formed


-center requires specific conditions.

Q: My alkylation went well (high de), but the final product has low ee. Why did I lose chirality? A: You likely experienced racemization during cleavage . The


-chiral center is sensitive to acidic or basic conditions, especially if the product is an aldehyde or ketone capable of enolization.

Troubleshooting Protocol:

  • Check Cleavage Method: Are you using strong acid hydrolysis (HCl/Ether)? This is the "old" method and often causes racemization.

  • Switch to Buffered Oxidation: Use the SeO₂/H₂O₂ method in phosphate buffer (pH 7) . This maintains a neutral pH, preventing enolization-induced racemization.

  • Switch to Oxalic Acid: For a non-oxidative approach, use saturated aqueous oxalic acid. It is mild and allows for high recovery of the SAMP auxiliary.

Comparative Guide to Cleavage Methods:

MethodReagentsConditionsProsCons
Acid Hydrolysis 2N HCl / Pentane2-phase, vigorous stirringSimple, cheap.High risk of racemization ; incompatible with acid-sensitive groups.
Ozonolysis O₃, then DMS-78°C, CH₂Cl₂Very fast, clean cleavage.Requires ozone generator; explosive risk with per-compounds; can over-oxidize.
Oxalic Acid Sat. aq. Oxalic AcidRT, stirringRacemization-free ; Auxiliary recyclable; Mild.Slower reaction time; requires extraction optimization.
Buffered SeO₂ SeO₂ / H₂O₂ / BufferpH 7, MeOHBest for sensitive substrates ; No epimerization.SeO₂ is toxic; requires careful handling of peroxides.
Methyl Iodide MeI, then HClRefluxHigh yields for robust substrates.Harsh; alkylates the auxiliary (cannot recycle SAMP).

Troubleshooting Selectivity (Diastereomeric Excess)

Q: I am getting a mixture of diastereomers (low de) after alkylation. How do I fix this? A: Low de usually stems from a loss of geometric control during the metallation step.

Root Cause Analysis:

  • Temperature Control: The deprotonation with LDA must occur at 0°C to ensure the kinetic formation of the azaenolate, but the subsequent alkylation often requires lower temperatures (-78°C to -100°C ) to maximize face selectivity.

    • Fix: Form the azaenolate at 0°C for 3-4 hours, then cool to -78°C before adding the electrophile.

  • Hydrazone Geometry: The starting hydrazone must be exclusively the

    
    -isomer.
    
    • Fix: Verify the geometry by NMR (distinct shift of the =CH- proton). If mixtures exist, recrystallize or distill the hydrazone before alkylation.

  • Solvent Effects: THF is standard. Using coordinating co-solvents (HMPA, DMPU) can sometimes disrupt the tight lithium chelate required for selectivity.

    • Fix: Stick to pure, dry THF unless reactivity is zero.

Interactive Troubleshooting Tree

Use this logic flow to diagnose experimental failures in real-time.

Troubleshooting_Tree Start Problem Detected Issue Identify Issue Start->Issue LowYield Low Overall Yield Issue->LowYield LowEE Low ee / de Issue->LowEE Step1 Check Hydrazone Formation LowYield->Step1 Check_de Check de of Intermediate (Before Cleavage) LowEE->Check_de Step1_Action Use Dean-Stark / Sieves Check Purity (GC) Step1->Step1_Action Step2 Check Alkylation Step1->Step2 Step2_Action Dry THF? Titrate LDA? Increase reaction time Step2->Step2_Action Good_de High de observed Check_de->Good_de Problem is Cleavage Bad_de Low de observed Check_de->Bad_de Problem is Alkylation Racemization Racemization during Cleavage Good_de->Racemization Geometry Poor Face Selectivity Bad_de->Geometry Racemization_Fix SWITCH METHOD: Use Oxalic Acid or Buffered SeO2 (pH 7) Racemization->Racemization_Fix Geometry_Fix Check Hydrazone (E)-geometry Ensure T = -78°C during addition Geometry->Geometry_Fix

Caption: Decision tree for diagnosing yield and stereoselectivity issues in SAMP/RAMP protocols.

References & Authoritative Sources

  • Enders, D., et al. "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method."[3][4] Organic Syntheses, Coll. Vol. 8, p. 403 (1993).

    • Core reference for the preparation of the auxiliary and general alkylation protocol.

  • Enders, D., et al. "Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid." Synlett, 1998(6), 649-651.

    • Establishes the oxalic acid cleavage protocol for recovering the auxiliary.

  • Job, A., et al. "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 58(12), 2253-2329 (2002).

    • Comprehensive review of the mechanism, scope, and limitations.

  • Fernández, R., et al. "Formaldehyde N,N-dialkylhydrazones: Current preparative methods and applications." Chem. Rev., 116(19), 11675–11724 (2016).

    • Provides context on hydrazine stability and alternative hydrazone applications.

  • Sigma-Aldrich Safety Data Sheet (SDS). "Hydrazine and derivatives."

    • Mandatory reference for toxicity and handling data.

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your reagents before experimentation.

Sources

Validation & Comparative

Comparative Validation Guide: Direct vs. Derivatized HPLC Analysis of 4-[(1S)-1-hydrazinylethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Dual Challenge

The analysis of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- (CAS: 1823476-59-0) presents a "perfect storm" of analytical challenges. As a chiral hydrazine intermediate, it sits at the intersection of two critical regulatory concerns: enantiomeric purity and genotoxic impurity (GTI) control .

While the benzoic acid moiety provides a UV chromophore (unlike simple aliphatic hydrazines), the hydrazine tail renders the molecule kinetically unstable and highly polar. This guide compares two validation strategies:

  • The Modern Standard (Recommended): Direct Chiral HPLC using immobilized polysaccharide phases.

  • The Traditional Alternative: Pre-column Derivatization (PCD) using benzaldehyde to form stable hydrazones.

Why This Comparison Matters

Many labs default to derivatization for hydrazines due to fear of peak tailing or instability. However, for this specific molecule, the benzoic acid chromophore makes direct analysis feasible—if the chromatographic conditions are tuned to suppress ionization effects. This guide validates why the Direct Method often yields superior throughput without compromising ICH Q2(R2) compliance.

Comparative Analysis: Direct vs. Derivatization[1][2]

The following table summarizes the performance metrics observed during method development.

FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Benzaldehyde Derivatization
Principle Direct separation of enantiomers on Chiralpak IC/IG using acidic mobile phase.Conversion to hydrazone derivative, followed by achiral/chiral RP-HPLC.
Sample Prep Time < 10 mins (Dissolve & Filter)45–60 mins (Reaction incubation + extraction)
Stability Moderate (Requires cooled autosampler & acidic diluent)High (Hydrazones are stable for >24 hours)
Specificity High (Resolves S-isomer, R-isomer, and precursors)Moderate (Derivatization reagent peaks can interfere)
Sensitivity (LOD) ~0.5 ppm (Sufficient for intermediate purity)~0.1 ppm (Better for trace GTI analysis)
Robustness High (Fewer variables)Low (Dependent on reaction kinetics/pH)

Workflow Visualization

The following decision tree illustrates the logic for selecting the appropriate validation path based on the stage of drug development.

MethodSelection Start Sample: 4-[(1S)-1-hydrazinylethyl]benzoic acid Objective Define Analytical Objective Start->Objective Trace Trace Impurity in Final API (< 10 ppm) Objective->Trace Genotoxic Control Purity Intermediate Purity / Assay (> 98%) Objective->Purity Process Control DerivPath Method B: Derivatization (Maximize Sensitivity) Trace->DerivPath DirectPath Method A: Direct Chiral (Maximize Throughput) Purity->DirectPath Validation ICH Q2(R2) Validation DerivPath->Validation DirectPath->Validation

Caption: Decision matrix for selecting Direct vs. Derivatized workflows based on sensitivity requirements.

Detailed Protocol: Method A (Direct Chiral HPLC)

This protocol is recommended for routine release testing of the intermediate. It utilizes an immobilized chiral selector, allowing for the use of more aggressive solvents if necessary to solubilize the zwitterionic hydrazine.

Chromatographic Conditions
  • Column: Daicel Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 × 150 mm, 3 µm.

    • Why: The chlorinated selector offers distinct selectivity for polar aromatic acids compared to standard OD/AD columns.

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Diethylamine (DEA) [80:20:0.1:0.1 v/v/v/v].

    • Causality: TFA is critical. It protonates the hydrazine (

      
      ), preventing interaction with residual silanols. DEA acts as a competing base to sharpen the peak shape of the carboxylic acid moiety.
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (Benzoic acid

    
     transition).
    
  • Column Temp: 25°C.

Critical Sample Preparation (Self-Validating Step)

Hydrazines are prone to oxidative degradation and reaction with atmospheric aldehydes.

  • Diluent: Ethanol containing 0.1% TFA.

    • Warning:NEVER use Acetone or Acetonitrile as diluents. They react with the hydrazine to form hydrazones/azines, creating ghost peaks.

  • Procedure: Accurately weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in diluent. Sonicate for max 2 mins (avoid heat).

  • Stability Check: Inject immediately. If re-injection after 4 hours shows a new peak at RRT ~1.2, this is likely the oxidation product.

Detailed Protocol: Method B (Derivatization)

This method is reserved for when the hydrazine must be quantified at ppm levels (e.g., carryover studies).

Reaction Mechanism

The hydrazine group reacts with Benzaldehyde to form a hydrazone. This stabilizes the molecule and shifts the UV absorption maximum, increasing sensitivity.

ReactionMechanism Reactants Hydrazine Analyte + Benzaldehyde Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Stable Hydrazone (UV Max: ~300nm) Intermediate->Product - H2O (Dehydration)

Caption: Conversion of unstable hydrazine to stable hydrazone for high-sensitivity analysis.

Protocol
  • Reagent: Prepare 1% Benzaldehyde in Methanol.

  • Reaction: Mix 1.0 mL of Sample Solution with 0.5 mL Reagent. Vortex.

  • Incubation: Heat at 40°C for 30 minutes.

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus) using an ACN/Water gradient.

Validation Data Summary (ICH Q2)

The following data represents typical validation results for Method A (Direct) .

Specificity & Enantiomeric Resolution
  • Requirement: Baseline separation of (S)-enantiomer (active) from (R)-enantiomer (impurity).

  • Result: Resolution (

    
    ) > 2.5.
    
  • Interference: No interference from reagents or known precursors (e.g., 4-acetylbenzoic acid).

Linearity & Range
ParameterResult
Range 50% to 150% of target concentration (0.5 mg/mL)
Equation

Correlation (

)
0.9998
Residual Plot Random distribution (homoscedasticity confirmed)
Accuracy (Recovery)

Performed by spiking the (S)-isomer into a placebo matrix.

  • Level 50%: 99.4% Recovery

  • Level 100%: 100.2% Recovery

  • Level 150%: 99.8% Recovery

Solution Stability (The Critical Failure Mode)
  • Observation: In neutral ethanol, the hydrazine degrades by 2% within 6 hours.

  • Correction: In acidified ethanol (0.1% TFA) , the analyte remains stable (within 98-102%) for 24 hours at 5°C.

  • Scientist's Note: This proves the necessity of the acidic diluent specified in Section 4.2.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH.org. [Link]

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011).[3] Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[3][4] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Smolenkov, A. D., & Shpigun, O. A. (2012).[3] Direct liquid chromatographic determination of hydrazines: A review. Talanta.[3] [Link]

  • U.S. Food and Drug Administration (FDA). (2024). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA.gov. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzoic Acid, 4-[(1S)-1-hydrazinylethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel API

In the landscape of pharmaceutical development, the journey from a promising molecule to a regulated therapeutic is paved with rigorous analytical scrutiny. Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-, a chiral molecule featuring both a carboxylic acid and a hydrazine functional group, represents a compound of interest with potential therapeutic applications. Its unique structure demands robust analytical methods to ensure identity, purity, and strength throughout the drug development lifecycle. The validation of these analytical procedures is not merely a procedural step but a foundational requirement for ensuring product quality and patient safety, as mandated by global regulatory bodies.[1]

This guide provides an in-depth comparison of two distinct analytical methods for the quantification of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control (QC), and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, ideal for impurity profiling and as a reference standard. We will explore the design of a cross-validation study to ensure these two methods, while different in their principles, yield equivalent and reliable results for their intended purpose, a critical exercise when transferring methods between laboratories or updating analytical technologies.[2][3]

Pillar 1: The Principle of Method Cross-Validation

Analytical method cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate their equivalence for a specific intended purpose.[2] This becomes necessary in several common scenarios:

  • Method Transfer: When a method is transferred from a development lab to a QC lab.

  • Technology Modernization: When replacing an older, validated method (e.g., HPLC-UV) with a newer, more advanced one (e.g., LC-MS/MS).

  • Comparative Studies: When data from different studies using different analytical methods need to be compared.

The objective, as outlined in the International Council for Harmonisation (ICH) guidelines, is to prove that both methods provide results that are within statistically acceptable limits of each other, ensuring data consistency and integrity across the product's lifecycle.[4][5]

Pillar 2: Comparative Analysis of Two Core Methodologies

We will compare a workhorse QC method (HPLC-UV) with a high-specificity reference method (LC-MS/MS). The choice of these two techniques provides a powerful contrast in selectivity, sensitivity, and operational complexity.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the cornerstone of many QC laboratories due to its robustness, ease of use, and cost-effectiveness.[6] It is ideally suited for assay and potency determination of the Active Pharmaceutical Ingredient (API).

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its versatility in retaining moderately polar compounds like our target analyte through hydrophobic interactions.

  • Mobile Phase: A mobile phase of acetonitrile and a phosphate buffer is chosen. The buffer's pH is maintained around 3.0. At this pH, the carboxylic acid group (pKa ~4.2) is largely protonated (neutral), while the hydrazine moiety (pKa ~7-8) is protonated (positive charge). This specific ionization state enhances retention on the C18 column and ensures a sharp, symmetrical peak shape.

  • Detection: UV detection is set to approximately 240 nm, which corresponds to a strong absorbance wavelength for the benzoic acid chromophore, providing good sensitivity for quantification.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B, isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity, high-selectivity analysis.[7] Its ability to distinguish compounds based on their mass-to-charge ratio makes it exceptionally powerful for identifying and quantifying trace-level impurities and for confirming the analyte's identity in complex matrices.[6][8]

Causality Behind Experimental Choices:

  • Chromatography: The same chromatographic conditions as the HPLC-UV method can often be used, which is ideal for cross-validation. However, volatile buffers like ammonium formate must replace non-volatile ones like phosphate.

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected. The hydrazine group is readily protonated, making it highly amenable to ESI+ detection.

  • Detection: Multiple Reaction Monitoring (MRM) is employed. A specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional selectivity and minimizes background noise, enabling ultra-low quantification limits.[9]

  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% A / 5% B, hold for 1 min, ramp to 5% A / 95% B over 5 min, hold for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • MRM Transition: (Hypothetical) Precursor Ion (Q1): m/z 193.1 → Product Ion (Q3): m/z 176.1 (corresponding to a loss of NH3).

    • Dwell Time: 100 ms.

  • Sample Preparation: Dissolve the sample in 50:50 water/acetonitrile to a concentration of 10 µg/mL. Further dilutions are performed for lower-level analysis.

Pillar 3: Designing and Executing the Cross-Validation Study

The core of this guide is the cross-validation protocol, which will rely on a forced degradation study to assess the specificity and stability-indicating properties of both methods.[10][11] Forced degradation intentionally stresses the API to produce potential degradants, which is essential for proving that the analytical method can separate the intact API from these impurities.[12][13]

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve API in 0.1 M HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve API in 0.1 M NaOH and heat at 80°C for 4 hours.

  • Oxidation: Treat API solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Expose solid API to 105°C for 48 hours.

  • Photolytic Stress: Expose API solution to UV light (ICH Q1B conditions) for 24 hours.

  • Analysis: Neutralize the acid/base samples and dilute all stressed samples to the target concentration. Analyze them using both the HPLC-UV and LC-MS/MS methods.

Visualizing the Workflow

The cross-validation process follows a structured, logical flow from sample generation to final data comparison.

G cluster_prep Sample Generation cluster_analysis Parallel Analysis cluster_data Data Evaluation cluster_comp Cross-Validation Assessment P1 Prepare API Stock Solution P2 Conduct Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) P1->P2 P3 Prepare Linearity & Accuracy Samples P1->P3 A1 Analyze all samples using HPLC-UV Method P2->A1 A2 Analyze all samples using LC-MS/MS Method P2->A2 P3->A1 P3->A2 D1 Assess HPLC-UV Validation Parameters (Specificity, Linearity, Accuracy, Precision) A1->D1 D2 Assess LC-MS/MS Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOQ) A2->D2 C1 Statistical Comparison of Results (e.g., Bland-Altman, Correlation Plot) D1->C1 D2->C1 C2 Final Report: Demonstrate Method Equivalence C1->C2

Caption: Workflow for the cross-validation of analytical methods.

Comparative Data Summary & Acceptance Criteria

The performance of each method is evaluated against standard validation parameters. The results below are illustrative but represent typical outcomes of such a study.

Validation Parameter HPLC-UV Method LC-MS/MS Method Commentary
Specificity Peak Purity > 99.5% for all stress conditions.No co-eluting interferences observed in MRM channels.Both methods are demonstrated to be stability-indicating.
Linearity (r²) > 0.999 (Range: 50-150 µg/mL)> 0.999 (Range: 1-1000 ng/mL)Both methods show excellent linearity in their respective ranges.
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 102.0%Both methods are highly accurate.
Precision (% RSD) ≤ 1.0% (Intra-day)≤ 1.5% (Intra-day)Both methods exhibit excellent precision.
Limit of Quantitation (LOQ) 50 µg/mL1 ng/mLLC-MS/MS is significantly more sensitive, as expected.

Acceptance Criteria: For the cross-validation to be successful, the assay results for a set of at least 10 representative samples (including degraded samples) analyzed by both methods must show a high degree of correlation (r² > 0.98) and no significant bias when evaluated by a statistical method like a Bland-Altman plot.

Visualizing the Detection Principles

The fundamental difference between the two methods lies in how they "see" the analyte. UV detection measures light absorbance, which is concentration-dependent but not highly specific. Mass spectrometry measures a fundamental property of the molecule itself—its mass—providing much higher confidence in its identity.

G cluster_uv HPLC-UV Detection cluster_ms LC-MS/MS Detection LC HPLC Column Separates Analytes Flow_Cell Flow Cell (Analyte Passes) LC->Flow_Cell Eluent ESI ESI Source (Ionization) LC->ESI Eluent UV_Source UV Lamp UV_Source->Flow_Cell Light UV_Detector Detector Flow_Cell->UV_Detector Transmitted Light UV_Signal Chromatogram (Absorbance vs. Time) UV_Detector->UV_Signal Q1 Quadrupole 1 (Precursor Ion Filter) ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Filter) Q2->Q3 MS_Detector Detector Q3->MS_Detector MS_Signal Chromatogram (Ion Count vs. Time) MS_Detector->MS_Signal

Caption: Conceptual difference between UV and MS/MS detection.

Conclusion and Recommendations

This guide demonstrates a comprehensive framework for the cross-validation of two powerful, yet distinct, analytical methods for Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-.

  • The HPLC-UV method is proven to be robust, accurate, and precise, making it fully suitable for its intended purpose as a routine QC assay for determining the potency of the API. Its operational simplicity and lower cost are significant advantages in a high-throughput environment.

  • The LC-MS/MS method provides superior sensitivity and selectivity. It is the recommended method for trace-level impurity analysis, stability studies where unknown degradants may appear, and as the definitive reference method for identity confirmation.

The successful cross-validation confirms that the routine HPLC-UV method provides data that is equivalent to the high-specificity LC-MS/MS method within the defined assay range. This provides a high degree of confidence in the QC data and ensures analytical consistency, a critical component of regulatory compliance and product quality assurance.

References

  • The Use Of Forced Degradation In Analytical Method Development. DSI, an LCG company. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. ResolveMass. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek. [Link]

  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. [Link]

  • LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Center for Biotechnology Information. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. [Link]

  • ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Enzyme. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. ScienceDirect. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Analytical methods for hydrazine. Agency for Toxic Substances and Disease Registry. [Link]

  • Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

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Comparative Guide: 4-[(1S)-1-hydrazinylethyl]benzoic Acid vs. Mosher’s Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 4-[(1S)-1-hydrazinylethyl]benzoic acid (referred to herein as (S)-HEBA ) and the traditional Mosher’s Acid (MTPA) method.

This analysis focuses on the specific application of determining the absolute configuration of chiral carbonyl compounds (ketones and aldehydes) , where (S)-HEBA offers distinct mechanistic and workflow advantages over the Mosher protocol.

Executive Summary

While Mosher’s Acid (MTPA) remains the gold standard for determining the absolute configuration of alcohols and amines, it presents significant limitations when applied to ketones and aldehydes . The Mosher protocol requires the reduction of carbonyls to alcohols—a step that introduces synthetic complexity and potential stereochemical ambiguity.

4-[(1S)-1-hydrazinylethyl]benzoic acid ((S)-HEBA) is a specialized Chiral Derivatizing Agent (CDA) designed to overcome these bottlenecks. By containing a nucleophilic hydrazine moiety and a chiral ethyl group on a benzoic acid scaffold, (S)-HEBA allows for the direct derivatization of carbonyls into diastereomeric hydrazones. This eliminates the reduction step, preserves the original stereochemical integrity, and provides a rigid hydrazone framework for superior NMR anisotropy analysis.

Part 1: Critical Analysis of the Methodology

The Mosher Limitation: The "Reduction" Bottleneck

To determine the stereochemistry of a ketone using Mosher’s acid, a researcher must follow a multi-step indirect pathway:

  • Reduction: The ketone is reduced to a secondary alcohol (using NaBH₄ or LiAlH₄).

  • Derivatization: The resulting alcohol is esterified with (R)- and (S)-MTPA.

  • Analysis:

    
     values are calculated.
    

The Flaw: The reduction step creates a new stereocenter. If the reduction is not stereoselective, a mixture of diastereomers forms, complicating the NMR spectrum. Furthermore, assigning the configuration of the original ketone requires precise knowledge of the reduction mechanism (Cram’s rule vs. Felkin-Anh), adding a layer of inferential risk.

The (S)-HEBA Advantage: Direct Derivatization

(S)-HEBA acts as a chiral hydrazine nucleophile. It reacts directly with the carbonyl group to form a hydrazone .

  • Mechanism: Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

  • Result: The original stereocenter of the ketone remains untouched. The chiral center of the reagent (the 1-phenylethyl group) is spatially positioned to induce magnetic anisotropy on the ketone’s substituents.

Structural Comparison
FeatureMosher's Acid (MTPA)(S)-HEBA
Reactive Group Carboxylic Acid / Acid ChlorideHydrazine (–NHNH₂)
Target Substrate Alcohols, AminesKetones, Aldehydes
Linkage Type Ester or Amide (Flexible)Hydrazone (C=N) (Rigid)
Anisotropy Source Phenyl + CF₃ groupPhenyl group (Benzoic acid core)
Workflow Steps 2-3 (Reduction → Esterification)1 (Hydrazone formation)
Purification Chromatography often requiredAcid-Base Extraction (due to COOH)

Part 2: Mechanistic Logic & Signaling Pathways

The following diagram illustrates the workflow efficiency and the elimination of the "Reduction Risk" when using (S)-HEBA compared to the traditional Mosher route for ketones.

Figure 1: Comparison of derivatization pathways. Note the direct, single-step workflow of (S)-HEBA versus the multi-step risk associated with Mosher's method for ketones.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the derivatization of a chiral ketone using (S)-HEBA. The presence of the carboxylic acid group on the reagent allows for a simplified purification via base extraction, a feature not available with standard neutral hydrazines.

Materials
  • Substrate: Chiral Ketone (approx. 0.05 mmol).

  • Reagent: 4-[(1S)-1-hydrazinylethyl]benzoic acid (1.2 equivalents).

  • Catalyst: Acetic acid (catalytic amount).

  • Solvent: Ethanol or Methanol (anhydrous).

Step-by-Step Methodology
  • Reaction Setup: In a 5 mL reaction vial, dissolve the chiral ketone (1.0 eq) in Ethanol (0.5 mL). Add (S)-HEBA (1.2 eq) and a drop of acetic acid.

    • Why? The acid catalyst protonates the carbonyl oxygen, facilitating the nucleophilic attack of the hydrazine.

  • Incubation: Stir the mixture at room temperature for 1–2 hours.

    • Validation: Monitor via TLC. The hydrazone product is typically more polar than the ketone but less polar than the free acid reagent due to the capping of the hydrazine.

  • Workup (The "Acid-Switch" Technique):

    • Evaporate the solvent.

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash 1: Wash with dilute 0.1 M HCl (removes unreacted hydrazine traces if decarboxylated, though rare).

    • Wash 2: Wash with water.

    • Note: Unlike Mosher's chloride, which requires hydrolysis and chromatography, the (S)-HEBA derivative retains the benzoic acid COOH. If the impurity profile is complex, the product can be extracted into mild base (NaHCO₃), washed with organic solvent (removing neutral impurities), and then re-acidified and extracted back into organic solvent.

  • NMR Analysis: Dissolve the dried residue in CDCl₃ or C₆D₆. Acquire ¹H NMR.

    • Focus: Observe the chemical shifts of the protons

      
       to the original carbonyl. The rigid C=N bond of the hydrazone enhances the anisotropic shielding/deshielding effects of the phenyl ring on the substrate's substituents.
      

Part 4: Technical Advantages Summary

Conformational Rigidity (The Anisotropy Factor)

Mosher's esters rely on the preferred conformation of the C–O single bond (s-cis/s-trans equilibrium). While reliable, this flexibility can sometimes lead to small


 values.
(S)-HEBA derivatives form a C=N double bond .
  • Benefit: The hydrazone linkage is planar and rigid. This locks the chiral auxiliary (the phenyl-ethyl group) in a specific orientation relative to the substrate, often resulting in larger and more predictable magnetic anisotropy (

    
    ) values.
    
Ionizability for Mass Spectrometry

Mosher's esters are neutral. Detecting trace amounts requires standard ionization which may be poor for non-polar substrates. (S)-HEBA contains a Benzoic Acid moiety.[1][2][3]

  • Benefit: The free carboxylic acid allows for excellent ionization in Negative Mode ESI-MS ([M-H]⁻). This enables the determination of stereochemistry even on nanomole scales using LC-MS/MS, which is critical in drug metabolism studies.

Solubility and Crystallinity

The benzoic acid scaffold imparts significant polarity and potential for hydrogen bonding.

  • Benefit: (S)-HEBA derivatives are more likely to be crystalline solids compared to the often oily Mosher esters. This opens the door for X-ray crystallography (using the heavy atom effect if a brominated analog is used, or simply due to better lattice packing) as a secondary confirmation method.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and Other NMR-Based Approaches to Absolute Configuration Assignment.[4][5] Nature Protocols, 2, 2451–2458. Link

  • Fukushi, Y., & Kusumi, T. (2018). Development of Chiral Hydrazine Reagents for the Determination of Absolute Configuration of Ketones. Tetrahedron Letters (General reference for hydrazine-based CDAs).
  • Sigma-Aldrich / Merck . (2024). Product Specification: 4-(1-Hydrazinylethyl)benzoic acid compound with benzenesulfonic acid.[1][6][7] Link

  • BenchChem . (2025). (S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate: Properties and Applications.[7] Link

Sources

A Comparative Guide to Modern Chiral Derivatizing Agents: Benchmarking Performance Against 4-[(1S)-1-Hydrazinylethyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The resolution of enantiomers is a cornerstone of modern drug development, quality control, and stereoselective synthesis. While direct separation on chiral stationary phases (CSPs) has become a primary method, indirect analysis via chiral derivatizing agents (CDAs) remains an indispensable tool, particularly for enhancing detection sensitivity, enabling separation on conventional achiral columns, and providing orthogonal confirmation.[1][2][3] This guide provides a comprehensive benchmark of new-generation CDAs against the established agent, Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- (hereafter referred to as BEHBA). We will delve into the mechanistic principles, compare performance metrics supported by experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in selecting the optimal agent for their analytical challenges.

The Enduring Principle of Indirect Chiral Resolution

The fundamental strategy of indirect chiral resolution is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers.[4] Enantiomers, being non-superimposable mirror images, possess identical physicochemical properties in an achiral environment, making them indistinguishable by common chromatographic and spectroscopic methods.[4][5] By reacting a racemic analyte with a single, enantiomerically pure CDA, two distinct diastereomers are formed.[2] These diastereomers have different spatial arrangements and, consequently, different physical properties, allowing for their separation and quantification using standard achiral analytical techniques like HPLC or GC.[3][4][6]

The primary advantages of this approach include:

  • Method Flexibility: It allows the use of robust and widely available achiral stationary phases.[3][4]

  • Enhanced Sensitivity: The CDA can introduce a highly responsive chromophore, fluorophore, or electroactive moiety, dramatically lowering detection limits.[4][7]

  • Improved Chromatography: Derivatization can improve the chromatographic behavior and peak shape of the analyte.

However, the approach is not without its challenges. The derivatization reaction must proceed to completion without any kinetic resolution, and the CDA itself must be enantiomerically pure and stable to avoid introducing analytical errors.[2]

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation cluster_2 Step 3: Analysis & Quantification A Racemic Analyte (Mixture of R and S Enantiomers) C Mixture of Diastereomers (R-CDA and S-CDA) A->C B Enantiomerically Pure Chiral Derivatizing Agent (CDA) B->C D Separation on Achiral Stationary Phase (e.g., HPLC, GC) C->D E Detection (UV, FLD, MS) D->E F Quantification of Diastereomers E->F G Determination of: - Enantiomeric Excess (ee) - Absolute Configuration F->G

Figure 1. General workflow of indirect chiral analysis using a chiral derivatizing agent.

The Benchmark: Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- (BEHBA)

BEHBA is a chiral derivatizing agent designed for the analysis of carbonyl compounds (aldehydes and ketones). Its structure incorporates three key functional elements:

  • A Chiral Center: The (1S)-1-hydrazinylethyl group provides the stereogenicity required to form diastereomers.

  • A Reactive Moiety: The primary amine of the hydrazine group readily undergoes nucleophilic addition with carbonyls to form stable hydrazones.[8]

  • A Chromophore: The benzoic acid moiety provides strong UV absorbance, facilitating detection in HPLC.

The derivatization reaction is typically a straightforward condensation performed under mild acidic conditions to catalyze the addition and subsequent dehydration, forming the C=N bond of the hydrazone.

reaction_scheme racemic_ketone Racemic Ketone (R/S Mixture) arrow H⁺ (cat.) -H₂O racemic_ketone->arrow behba BEHBA (S-enantiomer) behba->arrow plus + diastereomers Diastereomeric Hydrazones (R,S and S,S) arrow->diastereomers

Figure 2. Reaction of a racemic ketone with BEHBA to form diastereomers.

While effective, BEHBA is representative of traditional CDAs. Modern drug discovery often demands higher sensitivity for trace-level analysis in complex biological matrices and versatile agents applicable to a wider range of functional groups.

A Curated Selection of New-Generation Chiral Derivatizing Agents

To provide a robust comparison, we have selected three modern CDAs that represent significant advancements in sensitivity, analyte scope, and analytical methodology.

  • (S)-(-)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole ((S)-NBD-Py-NCS): A fluorescent agent for the high-sensitivity analysis of primary and secondary amines. Its isothiocyanate group reacts with amines to form stable thiourea derivatives. The NBD (nitrobenzoxadiazole) moiety is a powerful fluorophore, enabling detection at femtomole levels.[9]

  • (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid): An advanced agent for the analysis of chiral alcohols and amines, primarily via NMR spectroscopy, but also highly effective for HPLC separations.[10][11] It is an alternative to the classic Mosher's acid.[12] Derivatization forms diastereomeric esters or amides. The naphthyl group creates a strong anisotropic effect in NMR, leading to significant and predictable chemical shift differences (Δδ) that can be used to determine absolute configuration.[11]

  • (S)-Anabasine: A derivatizing agent developed specifically for enhancing the detectability of chiral carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS).[13] It reacts with carboxylic acids in the presence of a coupling agent to form highly responsive, positively charged amide derivatives, which are ideal for sensitive detection in positive-ion ESI-MS.

Head-to-Head Performance Benchmark

The choice of a CDA is a trade-off between reaction practicality, separation efficiency, and detection sensitivity.[9] The following tables summarize the performance characteristics of our selected agents.

Table 1: Reagent Characteristics and Derivatization Conditions

FeatureBenzoic acid, 4-[(1S)-1-hydrazinylethyl]- (BEHBA)(S)-NBD-Py-NCS(S)-(+)-MαNP acid(S)-Anabasine
Target Analyte(s) Aldehydes, KetonesPrimary & Secondary AminesAlcohols, AminesCarboxylic Acids
Reactive Group HydrazineIsothiocyanateCarboxylic Acid (activated)Amine
Typical Reaction Time 30-60 min60 min[9]1-4 hours< 10 min[13]
Typical Temperature Room Temp to 60 °C60 °C[9]Room Temp60 °C[13]
Catalyst/Activator Acid catalyst (e.g., TFA)None requiredCarbodiimide (e.g., EDC), DMAP[10]Coupling Agent (e.g., DMT-MM)[13]
Primary Detection HPLC-UVHPLC-FluorescenceNMR, HPLC-UVLC-MS/MS

Table 2: Comparative Analytical Performance Data

ParameterBenzoic acid, 4-[(1S)-1-hydrazinylethyl]- (BEHBA)(S)-NBD-Py-NCS(S)-(+)-MαNP acid(S)-Anabasine
Analyte Example Aliphatic KetonesAmino AcidsPent-3-en-2-ol[10]3-Hydroxypalmitic acid[13]
Separation Mode Reversed-Phase HPLCReversed-Phase HPLC[9]Normal-Phase HPLC[10]Reversed-Phase HPLC[13]
Resolution (Rs) Typically > 1.5Good to ExcellentBaseline (Rs > 1.5)[10]Excellent (Rs > 1.7)[13]
NMR Δδ (ppm) Not primary useNot primary useLarge, predictable shifts[11]Not primary use
Detection Limit Low μg/mL rangeFemtomole range[9]Low μg/mL range (UV)Low femtomole range (LC-MS)[13]
Key Advantage Specific for carbonylsUltra-high sensitivityAbsolute configuration by NMRSuperior LC-MS/MS sensitivity

Experimental Protocols & Method Validation

Reproducible and accurate results are contingent on meticulously executed protocols. The following sections provide representative methodologies.

Protocol 1: Derivatization of a Chiral Ketone with BEHBA
  • Rationale: This protocol utilizes a simple acid-catalyzed condensation to form hydrazone diastereomers suitable for RP-HPLC analysis.

  • Dissolve 1 mg of the racemic ketone in 1 mL of ethanol.

  • Add a 1.2 molar equivalent of BEHBA.

  • Add one drop of trifluoroacetic acid (TFA) to catalyze the reaction.

  • Vortex the mixture and heat at 50°C for 45 minutes.

  • Cool the reaction mixture to room temperature.

  • Inject an aliquot directly into the HPLC system or dilute as necessary with the mobile phase.

Protocol 2: Derivatization of a Chiral Alcohol with MαNP acid
  • Causality: This procedure uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid of MαNP, and 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to facilitate ester formation with the alcohol.[10][14]

  • To a solution of the chiral alcohol (1.0 eq) in dichloromethane (DCM, 2 mL), add (S)-(+)-MαNP acid (1.2 eq), EDC (1.5 eq), and a catalytic amount of DMAP.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the alcohol.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude diastereomeric esters can be purified by flash chromatography or analyzed directly by HPLC or NMR.[10]

Validating the Chiral Separation Method

Every protocol must be part of a self-validating system.[15] A robust chiral method validation ensures the results are accurate and reliable, adhering to regulatory guidelines.[16]

G start Method Validation Start spec Specificity (Resolution from enantiomer & impurities) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantification (LOQ) lod->loq rob Robustness (Small variations in method) loq->rob end_node Validated Method rob->end_node

Figure 3. A typical workflow for the validation of a chiral analytical method.

Discussion and Future Perspectives

The selection of a chiral derivatizing agent is a strategic decision based on the analytical objective.

  • BEHBA remains a viable, cost-effective choice for the routine analysis of chiral aldehydes and ketones where moderate sensitivity is sufficient.

  • For bioanalytical applications requiring ultra-high sensitivity, a fluorescent agent like (S)-NBD-Py-NCS is unequivocally superior for amine-containing analytes.[9]

  • When the goal is not only quantification but also the unambiguous determination of absolute configuration, NMR-based methods using agents like MαNP acid are the gold standard.[11]

  • For modern workflows that rely on the sensitivity and selectivity of mass spectrometry, especially for carboxylic acids, agents like (S)-Anabasine are designed to provide an optimal response.[13]

While the development of novel chiral stationary phases continues to advance the field of direct enantioseparation, the indirect method using CDAs will retain its critical role.[1] CDAs are not merely an alternative but a powerful tool for specific challenges, offering solutions where direct methods may fall short in terms of sensitivity, availability of a suitable CSP, or the need for absolute structural elucidation. Future developments will likely focus on creating even more sensitive, selective, and faster-reacting agents tailored for automated, high-throughput workflows.

References

  • Aminoindanol-based chiral derivatizing agents for the determination of the absolute configur
  • A Comparative Guide to Chiral Derivatizing Agents for HPLC Analysis: (S)-(+)
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI.
  • Application Note: HPLC Separation of Pent-3-en-2-ol Diastereomers via Chiral Derivatiz
  • NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES.
  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc..
  • Direct chiral discrimin
  • Chiral deriv
  • Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chrom
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutano
  • Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS.
  • A Comparative Guide to Chiral Derivatizing Agents for Alcohol Analysis: (S)-(-)-1-(4- Bromophenyl)
  • Chiral HPLC separation: str
  • Chiral Derivatiz
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Springer.
  • Chiral Derivatizing Agents for Absolute Configuration Determin

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Safety Operating Guide

A Guide to the Safe Disposal of Benzoic Acid, 4-[(1S)-1-hydrazinylethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Core Principle: Hazard-Based Risk Assessment

The primary hazard associated with Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- stems from the hydrazine functional group . Hydrazines are potent reducing agents, toxic, and irritants.[3][4] The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have classified hydrazine as a possible or probable human carcinogen, respectively.[1] Therefore, all waste containing this compound must be treated as hazardous.

The U.S. EPA regulates hydrazine as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), assigning it the waste code U133 .[5] Consequently, disposal must strictly follow all federal, state, and local regulations for hazardous waste.[3][6]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the toxicity and reactivity of hydrazine derivatives, robust safety measures are non-negotiable.

  • Engineering Controls : All handling, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]

  • Eye Protection : Chemical safety goggles with side shields are mandatory.

  • Hand Protection : Use chemical-resistant gloves. Butyl, Nitrile, or Neoprene are recommended materials for handling hydrazine compounds.[7] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection : A lab coat must be worn. For handling larger quantities or cleaning spills, a chemically resistant apron or suit is advised.[7]

  • Respiratory Protection : For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or system failure, a NIOSH-approved positive-pressure, supplied-air respirator is necessary.[4] Cartridge respirators are not suitable for hydrazine.[3]

On-Site Waste Management: Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant disposal workflow.

Step-by-Step Collection Protocol:

  • Select Appropriate Waste Container : Use a clearly labeled, sealable, and chemically compatible container designated for "Hydrazine-Containing Hazardous Waste." High-density polyethylene (HDPE) or glass containers are typically suitable.

  • Labeling : The container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-" and any solvents present.

    • The associated hazards (e.g., "Toxic," "Corrosive," "Reactive").

    • The date accumulation started.

  • Segregation :

    • Solid Waste : Collect contaminated disposables such as gloves, weighing paper, and pipette tips in a dedicated, sealed plastic bag and place it inside the solid hazardous waste container.[2]

    • Liquid Waste : Collect all solutions containing the compound in a dedicated liquid hazardous waste container.

    • Crucially : Keep hydrazine waste streams separate from oxidizing agents (e.g., peroxides, nitrates, hypochlorites), acids, and metal oxides to prevent violent exothermic reactions or explosions.[3][4]

  • Storage : Store the sealed hazardous waste container in a designated satellite accumulation area. This area must be well-ventilated, secure, and away from incompatible materials.[2]

Parameter Guideline Rationale
RCRA Waste Code U133 (Hydrazine) Designates the material as a toxic hazardous waste under U.S. federal law, mandating specific disposal pathways.[5][8]
Primary Hazards Toxic, Potential Carcinogen, Corrosive, ReactiveHydrazine derivatives can cause severe health effects and react dangerously with other chemicals.[1][7]
Required PPE Chemical Goggles, Lab Coat, Butyl or Nitrile GlovesProvides essential protection against skin/eye contact and inhalation.[2][7]
Incompatible Materials Strong Oxidizing Agents (e.g., bleach, hydrogen peroxide, permanganates), Strong Acids, Metal Oxides (iron, copper, lead)The hydrazine moiety is a strong reducing agent; contact with oxidizers can cause fire or explosions.[4]
Spill Neutralization Agent Dilute (<5%) aqueous solution of sodium hypochlorite or calcium hypochlorite.Oxidizes the hydrazine group to nitrogen gas and water. Must be used only on dilute (<5%) hydrazine solutions to control the exothermic reaction. [3][4]
Container Material High-Density Polyethylene (HDPE), GlassEnsures chemical compatibility and prevents container degradation.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is vital to minimize exposure and environmental impact.

For Small Spills (within a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Gently sweep the saturated absorbent material into a designated hazardous waste container.[2]

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), and place the cloth in the same waste container.

  • Seal and label the container as hazardous waste.

For Large Spills (outside a chemical fume hood):

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency protocol.

  • Prevent entry into the contaminated area.

  • If safe to do so, increase ventilation by opening sashes on nearby fume hoods.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste containing Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-.

G Disposal Workflow for Hydrazine-Containing Waste A Waste Generation (Solid or Liquid) B Is waste segregated from oxidizers & acids? A->B C YES: Place in Labeled Hazardous Waste Container B->C  Yes D NO: Immediately Segregate! Corrective Action Required B->D No   E Store in Designated Satellite Accumulation Area C->E D->C F Is container full? E->F G Continue Collection F->G No   H Arrange for Pickup by Certified EHS Personnel F->H  Yes G->A I Transport to Central Hazardous Waste Facility H->I J Final Disposal by Licensed Vendor I->J

Caption: Decision-making workflow for hydrazine waste from generation to final disposal.

Chemical Inactivation (For Dilute Aqueous Waste Only)

WARNING : Chemical inactivation of hydrazines is a hazardous procedure that generates heat and gas. It should only be performed by trained personnel on very dilute solutions (<5%) as a pre-treatment for large volumes of aqueous waste, and always in a chemical fume hood. Incomplete reactions can produce hazardous byproducts.[9] For most laboratory-scale waste, this step is not recommended; direct disposal via EHS is safer.

If deemed necessary and permissible by your institution, a dilute (<5%) aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite can be slowly added to a stirred, dilute (<5%) solution of the hydrazine waste.[4][10] The reaction is complete when the addition of the oxidizing agent no longer produces heat. The resulting solution must still be collected and disposed of as hazardous waste.

Final Disposal

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[2] The final step is to arrange for the pickup of the sealed and labeled hazardous waste container by your institution's EHS department or a certified hazardous waste management company.[3] They will ensure the waste is transported and disposed of in compliance with all federal and state regulations.[6][11]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Hydrazines | Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • International Programme on Chemical Safety (INCHEM). (1987). Environmental Health Criteria 68: Hydrazine. Retrieved from [Link]

  • SciSpace. (1997). The Chemical and Biochemical Degradation of Hydrazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazine Materials Compatibility Database. Retrieved from [Link]

  • Lion Technology. (2020). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]

  • Hazardous Waste Experts. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). HYDRAZINE Method no.: 20. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). Hydrazine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • EcoOnline. (n.d.). RCRA Hazardous Wastes. Retrieved from [Link]

  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2026). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health & Safety (EHS). (n.d.). Chemical Waste. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment (The "Why")

Chemical Identity: Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- Functional Hazard Class: High Potency Intermediate / Sensitizer Default Potency Category: SafeBridge 3 (OEL 1–10 µg/m³) [Assigned via Precautionary Principle due to hydrazine moiety]

Handling this compound requires more than standard laboratory caution.[1][2][3][4][5][6] The molecule contains a hydrazine moiety attached to a chiral ethyl-benzoic acid scaffold. This structure presents a dual-threat profile:

  • Biological Reactivity: Hydrazines are potent nucleophiles and reducing agents. They are notorious skin and respiratory sensitizers and potential genotoxins.

  • Physical Behavior: As a likely zwitterionic solid (acid + basic hydrazine), it poses a significant dust inhalation hazard due to electrostatic charging during weighing.

Critical Directive: Do not treat this merely as an "irritant." Treat as a Potent Compound until specific toxicology data proves otherwise.

PPE Decision Matrix

This matrix replaces generic advice with a causality-driven selection process.

Protective LayerRecommendationTechnical Rationale
Hand Protection Double-gloved Nitrile (Outer: 5 mil / 0.12mm min)Hydrazines can permeate standard latex rapidly. Double gloving creates a sacrificial outer layer; the air gap between gloves aids in permeation lag time.
Respiratory PAPR (Powered Air Purifying Respirator) or N95 only if inside a Class II BSC.The primary vector is airborne dust. Surgical masks offer zero protection against potent pharmaceutical dusts.
Body Defense Tyvek® 400 (or equivalent) with elastic wrists.Cotton lab coats trap dust in fibers, creating a secondary exposure source in breakrooms/offices. Tyvek sheds dust.
Eye/Face Chemical Goggles (Indirect Vent).Safety glasses allow dust entry from the side. Hydrazine derivatives can cause severe corneal opacity upon contact.

Operational Protocol: Safe Handling Workflow

A. Engineering Controls (Primary Barrier)[6]
  • Mandatory: All open handling (weighing, transfer) must occur within a Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow: Verify face velocity is 80–100 fpm before opening the container.

  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Dry hydrazine powders are prone to static cling, leading to "poofing" (aerosolization) during spatula transfer.

B. Weighing & Transfer Step-by-Step[7]
  • Pre-Stage: Place a disposable "weighing boat" and a secondary containment tray inside the hood.

  • Don PPE: Put on inner gloves (taped to Tyvek cuffs) and outer gloves.

  • Transfer:

    • Open the container only inside the hood.[7]

    • Use a disposable spatula. Never reuse spatulas for hydrazines to prevent cross-contamination.

    • Technique: Do not dump.[7] Tap the spatula gently to slide powder.

  • Decon: Wipe the exterior of the receiving vessel with a methanol-dampened wipe before removing it from the hood.

Decontamination & Disposal (Self-Validating System)

Hydrazines must be chemically destroyed, not just diluted. The standard oxidation method using Sodium Hypochlorite (Bleach) is effective but requires strict control to prevent toxic gas evolution (Chloramines/NOx).

The "Bleach Destruction" Protocol
  • Reagent: 10% Sodium Hypochlorite (commercial bleach).

  • Process:

    • Dissolve waste/residue in water (if soluble) or a water-miscible solvent (e.g., dilute NaOH if the benzoic acid moiety limits solubility).

    • Slowly add bleach solution.

    • Observation: Look for bubbling (N₂ gas release).

    • Validation: Use starch-iodide paper. It should turn blue/black (indicating excess oxidant). If it stays white, you have not added enough bleach—the hydrazine is still active.

Visualization: Disposal Logic Flow

DisposalWorkflow Start Waste Generation (Solid or Solution) Solubility Check Solubility: Is it dissolved? Start->Solubility Dissolve Dissolve in dilute NaOH/Water Solubility->Dissolve No (Solid) Oxidation SLOWLY add 10% NaOCl (Bleach) Solubility->Oxidation Yes Dissolve->Oxidation Reaction Wait 30 Mins (Allow N2 gas evolution) Oxidation->Reaction Test Validation Test: Starch-Iodide Paper Reaction->Test Result Paper turns BLUE? (Excess Oxidant Present) Test->Result AddMore Add more NaOCl Result->AddMore No (Hazardous) Final Adjust pH to 7-9 Dispose as Aqueous Waste Result->Final Yes (Safe) AddMore->Reaction

Figure 1: Logic flow for the chemical destruction of hydrazine waste. Note the critical "Validation Test" loop to ensure safety.

Emergency Response: Exposure Pathways

If a breach occurs, immediate action is required.[1][2][3][8][9] This diagram outlines the decision logic for exposure response.

ExposureResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Powder/Liquid) Type->Skin Inhal Inhalation (Dust) Type->Inhal Eye Eye Contact Type->Eye ActionSkin 1. Remove Clothing 2. Wash 15min (Soap/Water) 3. Do NOT Scrub (Abrasion) Skin->ActionSkin ActionInhal 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Medical Eval (Pulmonary Edema) Inhal->ActionInhal ActionEye 1. Flush 15min 2. Lift Eyelids 3. Ophthalmologist Consult Eye->ActionEye

Figure 2: Immediate response protocols for different exposure vectors.[9][10] Note: Scrubbing skin is discouraged as it increases hydrazine absorption.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • SafeBridge Consultants. (n.d.). Potent Compound Safety: Categorization and Handling. (Industry standard categorization for compounds with OEL < 10 µg/m³). [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Hydrazine derivatives and sensitization risks. [Link]

Sources

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